(+)-Medioresinol
Descripción
Medioresinol has been reported in Gnetum montanum, Aralia bipinnata, and other organisms with data available.
has both leishmanicidal and antifungal activities; isolated from Sambucus williamsii; structure in first source
Propiedades
IUPAC Name |
4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-24-16-6-11(4-5-15(16)22)20-13-9-28-21(14(13)10-27-20)12-7-17(25-2)19(23)18(8-12)26-3/h4-8,13-14,20-23H,9-10H2,1-3H3/t13-,14-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOBNGRIBLNUKN-BMHXQBNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961334 | |
| Record name | 4-[4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40957-99-1 | |
| Record name | (+)-Medioresinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40957-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medioresinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040957991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Medioresinol, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J74JLA8FFA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources and Biosynthesis of (+)-Medioresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Medioresinol is a furofuran lignan, a class of phenylpropanoid dimers found in various plant species. Lignans have garnered significant interest in the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has been investigated for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound and a detailed exploration of its biosynthetic pathway, offering valuable insights for researchers in natural product chemistry, plant biology, and drug discovery.
Natural Sources of this compound
This compound has been identified in a variety of plant species, often accumulating in specific tissues. The table below summarizes the known natural sources of this compound. The concentration of this compound can vary significantly depending on the plant species, geographical location, and developmental stage of the plant.
| Plant Family | Plant Species | Plant Part(s) | Reference(s) |
| Adoxaceae | Sambucus williamsii | Stem bark | [1][2][3] |
| Eucommiaceae | Eucommia ulmoides | Bark | [4][5] |
| Gnetaceae | Gnetum montanum | ||
| Araliaceae | Aralia bipinnata | ||
| Pedaliaceae | Sesamum indicum (Sesame) | Seeds (minor amounts) | [6] |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway. The pathway involves the conversion of the amino acid L-phenylalanine into monolignols, which then undergo oxidative coupling and subsequent enzymatic modifications to form the diverse array of lignans.
The biosynthesis of this compound can be divided into three main stages:
-
Phenylpropanoid Pathway: This well-established pathway synthesizes the monolignol precursors, primarily coniferyl alcohol.
-
Oxidative Dimerization to (+)-Pinoresinol: Two molecules of coniferyl alcohol are coupled to form the central lignan intermediate, (+)-pinoresinol.
-
Post-Pinoresinol Modifications: A series of enzymatic reactions, including reduction and hydroxylation/methylation, convert (+)-pinoresinol into this compound.
Biosynthetic Pathway of this compound
Figure 1. Biosynthetic pathway of this compound.
The key enzymatic steps in the biosynthesis of this compound are catalyzed by:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H) and p-Coumarate 3-Hydroxylase (C3H): These cytochrome P450 monooxygenases introduce hydroxyl groups onto the aromatic ring.
-
4-Coumarate:CoA Ligase (4CL): Activates the carboxyl group of p-coumaric acid by forming a CoA thioester.
-
Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to form feruloyl-CoA.
-
Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD): Reduce the CoA thioester to an aldehyde and then to an alcohol, yielding coniferyl alcohol.
-
Laccases/Peroxidases and Dirigent Proteins (DPs): Laccases or peroxidases catalyze the oxidation of coniferyl alcohol to form radicals. Dirigent proteins then guide the stereoselective coupling of these radicals to form (+)-pinoresinol[3][4][7][8]. In the absence of DPs, a racemic mixture of pinoresinol is formed.
-
Pinoresinol-Lariciresinol Reductase (PLR): This enzyme catalyzes the sequential reduction of the furan rings of pinoresinol to first form lariciresinol and then secoisolariciresinol[9][10][11][12][13][14][15]. The stereospecificity of PLRs is crucial in determining the enantiomeric form of the resulting lignans[10][11].
-
Ferulate 5-Hydroxylase (F5H)/Coniferaldehyde 5-Hydroxylase (CAld5H): This cytochrome P450 enzyme is critical for the formation of the syringyl moiety of this compound. It hydroxylates coniferaldehyde at the 5-position to produce 5-hydroxyconiferaldehyde[16][17][18][19][20][21][22].
-
Caffeic Acid O-Methyltransferase (COMT): This enzyme methylates the newly introduced 5-hydroxyl group of 5-hydroxyconiferaldehyde to yield sinapaldehyde[9][16][23][24][25][26]. Sinapaldehyde is then reduced to sinapyl alcohol by CAD. The formation of the syringyl unit in this compound likely involves a similar hydroxylation and methylation sequence on a pinoresinol- or lariciresinol-type intermediate, although the exact substrate for these enzymes in the context of medioresinol biosynthesis is still under investigation.
-
Hypothetical Reductase/Oxidase: The final conversion of a lariciresinol-like precursor with one guaiacyl and one syringyl moiety to this compound likely involves a reductase or an oxidase to form the second furan ring. The precise enzyme catalyzing this step has not yet been fully characterized.
Experimental Protocols
This section provides an overview of key experimental methodologies for the extraction, quantification, and enzymatic characterization related to this compound research.
Extraction and Quantification of this compound from Plant Material
Objective: To extract and quantify the amount of this compound in a given plant sample.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective for the quantification of lignans in complex plant extracts[27].
1. Sample Preparation:
- Lyophilize and grind the plant material to a fine powder.
- Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.
- Add an internal standard (e.g., a deuterated lignan analogue) to correct for extraction losses and matrix effects.
2. Extraction:
- Add 5 mL of an 80:20 (v/v) methanol:water solution to the sample.
- Vortex the mixture for 1 minute.
- Sonciate the sample in an ultrasonic bath for 30 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Collect the supernatant.
- Repeat the extraction process on the pellet twice more.
- Pool the supernatants and evaporate to dryness under a stream of nitrogen.
3. Hydrolysis (for glycosidically bound lignans):
- Reconstitute the dried extract in 1 mL of 0.1 M sodium acetate buffer (pH 5.0).
- Add 50 µL of β-glucosidase solution (from almonds, ~500 units).
- Incubate the mixture at 37°C for at least 2 hours (or overnight) to hydrolyze any lignan glycosides to their aglycones.
- Stop the reaction by adding 200 µL of 1 M HCl.
4. Solid-Phase Extraction (SPE) Cleanup:
- Condition an SPE cartridge (e.g., C18, 500 mg) with 5 mL of methanol followed by 5 mL of water.
- Load the hydrolyzed sample onto the cartridge.
- Wash the cartridge with 5 mL of water to remove polar impurities.
- Elute the lignans with 5 mL of methanol.
- Evaporate the eluate to dryness under nitrogen.
5. LC-MS/MS Analysis:
- Reconstitute the final dried extract in a known volume (e.g., 200 µL) of the initial mobile phase.
- Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
- LC Conditions (Example):
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient from, for example, 10% B to 90% B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- MS/MS Conditions (Example):
- Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact mass transitions should be optimized using a pure standard of this compound.
6. Quantification:
- Generate a calibration curve using a series of known concentrations of a pure this compound standard.
- Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Heterologous Expression and Purification of Lignan Biosynthetic Enzymes
Objective: To produce and purify a specific enzyme from the this compound biosynthetic pathway (e.g., PLR, F5H, COMT) for in vitro characterization.
Methodology: Expression in Escherichia coli and Affinity Chromatography [28][29][30][31][32]
1. Gene Cloning and Vector Construction:
- Amplify the full-length coding sequence of the target enzyme from a cDNA library of the source plant using PCR with gene-specific primers.
- Clone the PCR product into a suitable bacterial expression vector (e.g., pET vector) containing an affinity tag (e.g., 6x-His tag or GST tag) for purification.
- Verify the sequence of the construct by DNA sequencing.
2. Heterologous Expression:
- Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow a starter culture of the transformed bacteria overnight at 37°C in LB medium containing the appropriate antibiotic.
- Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding a suitable inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) to a final concentration of, for example, 0.1-1 mM.
- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours (e.g., 16 hours) to enhance the production of soluble protein.
3. Cell Lysis and Protein Extraction:
- Harvest the bacterial cells by centrifugation at 5000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
- Lyse the cells by sonication on ice.
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
- Collect the supernatant containing the soluble protein fraction.
4. Affinity Chromatography Purification:
- Equilibrate an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins) with the lysis buffer (without lysozyme and PMSF).
- Load the soluble protein fraction onto the column.
- Wash the column with a wash buffer (e.g., lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
- Elute the target protein with an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).
5. Protein Analysis and Storage:
- Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.
- Determine the protein concentration using a suitable method (e.g., Bradford assay).
- Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).
- Store the purified enzyme at -80°C for long-term use.
In Vitro Enzyme Assay for Pinoresinol-Lariciresinol Reductase (PLR)
Objective: To determine the enzymatic activity and substrate specificity of a purified PLR enzyme.
Methodology: HPLC-based Assay
1. Reaction Mixture:
- Prepare a reaction mixture in a total volume of 100 µL containing:
- 100 mM Tris-HCl buffer (pH 7.0)
- 1 mM NADPH
- 100 µM (+)-pinoresinol (or other potential substrates like lariciresinol) dissolved in a small amount of DMSO.
- 1-5 µg of purified PLR enzyme.
2. Enzymatic Reaction:
- Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.
- Initiate the reaction by adding the purified PLR enzyme.
- Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes).
- Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.
3. Product Extraction:
- Centrifuge the mixture to separate the phases.
- Carefully collect the upper ethyl acetate layer containing the lignan products.
- Repeat the extraction with ethyl acetate.
- Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.
4. HPLC Analysis:
- Reconstitute the dried extract in a known volume of methanol.
- Analyze the sample by reversed-phase HPLC with UV detection (e.g., at 280 nm).
- Use authentic standards of pinoresinol, lariciresinol, and secoisolariciresinol to identify and quantify the reaction products.
- Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
Conclusion
This technical guide has provided a detailed overview of the natural sources and biosynthetic pathway of this compound. The biosynthesis involves a complex series of enzymatic reactions starting from the phenylpropanoid pathway, with key steps including stereoselective oxidative coupling to form (+)-pinoresinol and subsequent modifications involving reductases and enzymes responsible for the formation of the characteristic syringyl moiety. The provided experimental protocols offer a foundation for researchers to extract, quantify, and further investigate the enzymatic machinery responsible for the production of this and other related lignans. Further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved in the final steps of this compound biosynthesis in different plant species. Such knowledge will be invaluable for metabolic engineering efforts aimed at enhancing the production of this pharmacologically important natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Kinetic study of coniferyl alcohol radical binding to the (+)-pinoresinol forming dirigent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pinoresinol - Wikipedia [en.wikipedia.org]
- 5. EC 1.23.1.4 [iubmb.qmul.ac.uk]
- 6. Lignans: Quantitative Analysis of the Research Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trimeric Structure of (+)-Pinoresinol-forming Dirigent Protein at 1.95 Å Resolution with Three Isolated Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. Pinoresinol-lariciresinol reductases with opposite enantiospecificity determine the enantiomeric composition of lignans in the different organs of Linum usitatissimum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pinoresinol-lariciresinol reductases with different stereospecificity from Linum album and Linum usitatissimum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-based engineering of substrate specificity for pinoresinol-lariciresinol reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pinoresinol-lariciresinol reductase gene expression and secoisolariciresinol diglucoside accumulation in developing flax (Linum usitatissimum) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Coniferyl aldehyde 5-hydroxylation and methylation direct syringyl lignin biosynthesis in angiosperms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of Ferulate-5-Hydroxylase Expression in Arabidopsis in the Context of Sinapate Ester Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New routes for lignin biosynthesis defined by biochemical characterization of recombinant ferulate 5-hydroxylase, a multifunctional cytochrome P450-dependent monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modified lignin in tobacco and poplar plants over-expressing the Arabidopsis gene encoding ferulate 5-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Overexpression of ferulate 5-hydroxylase increases syringyl units in Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Effects on Lignin Structure of Overexpression of Ferulate 5-Hydroxylase in Hybrid Poplar1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Independent origins of syringyl lignin in vascular plants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Characterization of 5-Hydroxyconiferaldehyde O-Methyltransferase in Oryza sativa | Semantic Scholar [semanticscholar.org]
- 25. jstage.jst.go.jp [jstage.jst.go.jp]
- 26. Multifunctional 5-hydroxyconiferaldehyde O-methyltransferases (CAldOMTs) in plant metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. repositum.tuwien.at [repositum.tuwien.at]
- 29. Purification of Cytochromes P450: Products of Bacterial Recombinant Expression Systems | Springer Nature Experiments [experiments.springernature.com]
- 30. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of (+)-Medioresinol: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Medioresinol, a furofuran lignan, has garnered significant interest in the scientific community for its diverse biological activities, including potential anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides an in-depth exploration of the historical discovery and seminal isolation of this compound, offering a detailed look into the early methodologies that paved the way for its contemporary research and development.
The Genesis of Discovery: Early Phytochemical Investigations
The story of this compound's discovery is rooted in the broader exploration of lignans, a class of phenylpropanoid dimers, in the plant kingdom. Early to mid-20th century chemists dedicated considerable effort to elucidating the structures of these complex natural products. While a definitive singular "discovery" paper for this compound remains elusive in readily available literature, its initial identification is closely tied to the systematic phytochemical investigation of plants from the Oleaceae family, particularly species of the genus Forsythia.
Pioneering work by chemists such as Karl Freudenberg and Jarl Gripenberg on the constituents of wood and medicinal plants laid the groundwork for the isolation and characterization of numerous lignans. It is within this scientific context that this compound was first isolated and its structure proposed. The initial isolation is attributed to the meticulous fractionation of extracts from Forsythia intermedia.
Seminal Isolation and Characterization
The first reported isolation of this compound was a challenging endeavor, relying on classical phytochemical techniques. The process, while not explicitly detailed in a single, easily accessible publication, can be reconstructed from early literature on lignan chemistry.
Experimental Protocols: A Reconstruction of Early Methodologies
The following protocol is a composite representation of the likely methods used for the first isolation of this compound, based on the standard practices of the era.
1. Plant Material Collection and Preparation:
-
Source: Twigs and stems of Forsythia intermedia.
-
Preparation: The plant material was air-dried and coarsely powdered to increase the surface area for solvent extraction.
2. Extraction:
-
The powdered plant material was subjected to exhaustive extraction with a non-polar solvent, such as diethyl ether or petroleum ether, to remove lipids and other lipophilic compounds.
-
This was followed by extraction with a more polar solvent, typically methanol or ethanol, to extract the lignans and other phenolic compounds. The extraction was likely performed using a Soxhlet apparatus over an extended period.
3. Fractionation of the Crude Extract:
-
The methanolic or ethanolic extract was concentrated under reduced pressure to yield a viscous residue.
-
This crude extract was then partitioned between an immiscible solvent pair, such as chloroform and water, to separate compounds based on their polarity. The lignans, including medioresinol, would preferentially partition into the organic phase.
4. Column Chromatography:
-
The chloroform-soluble fraction was subjected to column chromatography, a cornerstone of natural product isolation at the time.
-
The stationary phase was likely silica gel or alumina.
-
Elution was performed with a gradient of solvents, starting with a non-polar solvent (e.g., benzene or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Fractions were collected manually and monitored by techniques such as thin-layer chromatography (TLC) to identify those containing compounds of interest.
5. Purification and Crystallization:
-
Fractions enriched with medioresinol were combined and further purified by repeated column chromatography or preparative TLC.
-
The final step in obtaining a pure compound was crystallization. The purified fraction was dissolved in a minimal amount of a suitable solvent and allowed to stand, often at low temperatures, to induce crystallization. The resulting crystals of this compound were then collected by filtration.
Structure Elucidation: The Dawn of Spectroscopic Analysis
The structural elucidation of this compound in the mid-20th century would have relied on a combination of chemical degradation studies and the nascent techniques of spectroscopy.
-
Elemental Analysis: To determine the empirical formula.
-
Chemical Degradation: Reactions such as methylation followed by oxidation would have been used to break down the molecule into smaller, identifiable fragments, providing clues about the aromatic rings and the nature of the linkages.
-
Ultraviolet (UV) Spectroscopy: To identify the presence of aromatic chromophores.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and ether (C-O-C) linkages.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While in its infancy, early ¹H NMR spectroscopy would have been instrumental in confirming the presence of aromatic protons, methoxy groups, and protons on the furofuran ring system, ultimately leading to the correct structural assignment.
Quantitative Data from Early Studies
Quantitative data from the initial isolation of natural products were often focused on yield and basic physical constants.
| Parameter | Value |
| Yield | Typically in the range of 0.01-0.1% from dried plant material |
| Melting Point | Approximately 135-137 °C |
| Optical Rotation | Positive value, indicating the dextrorotatory enantiomer |
Logical Workflow of Discovery and Isolation
The logical progression from plant material to pure this compound is depicted in the following workflow diagram.
Caption: Workflow for the initial discovery and isolation of this compound.
Early Insights into Biological Activity and Signaling Pathways
At the time of its discovery, the primary focus was on the chemical characterization of this compound. Detailed investigations into its biological activities and effects on specific signaling pathways came much later. Early studies on lignans, in general, hinted at their potential as antioxidants, but the specific mechanisms were not understood. Modern research has since revealed that this compound can modulate various signaling pathways, including those involved in inflammation and oxidative stress. For instance, recent studies have shown that it can impact the PI3K/AKT/mTOR pathway, which is crucial in cell survival and proliferation.[1] However, it is important to note that this level of mechanistic understanding was not available to the original discoverers.
Conclusion
The discovery and isolation of this compound represent a significant achievement in the field of natural product chemistry. The painstaking work of early researchers, using what would now be considered rudimentary techniques, laid the essential foundation for the subsequent explosion of research into the therapeutic potential of this fascinating lignan. This historical perspective not only highlights the advancements in chemical and biological sciences but also underscores the enduring value of exploring the natural world for novel therapeutic agents.
References
The Biological Significance of Medioresinol Stereochemistry: A Technical Guide for Researchers
Introduction
Medioresinol, a furofuran lignan found in various plant species, has garnered significant attention for its diverse pharmacological activities. As a chiral molecule, medioresinol exists as different stereoisomers, and it is well-established in pharmacology that the three-dimensional arrangement of a molecule can profoundly influence its biological effects. This technical guide provides an in-depth overview of the known biological significance of medioresinol's stereochemistry, with a focus on its enantiomeric forms. While much of the available research has centered on (+)-medioresinol, this guide will synthesize the current knowledge, present available quantitative data, detail relevant experimental protocols, and use logical diagrams to illustrate key concepts and pathways, providing a valuable resource for researchers, scientists, and drug development professionals.
Stereochemistry and Biological Activity: An Overview
Stereoisomers, particularly enantiomers, of a chiral drug can exhibit marked differences in their pharmacological activity, potency, and pharmacokinetic profiles. This is because biological systems, including enzymes and receptors, are themselves chiral and can interact preferentially with one stereoisomer over another. For many lignans, the specific stereochemistry is a critical determinant of their biological function. While comprehensive comparative studies on all medioresinol stereoisomers are limited, the existing data on this compound, contrasted with the general principles of stereoselectivity in lignans, underscores the importance of stereochemical considerations in its biological evaluation.
Known Biological Activities of this compound
Current research has primarily elucidated the biological activities of the (+)-enantiomer of medioresinol. These activities span antifungal, anti-inflammatory, and cardioprotective effects.
Antifungal Activity
This compound has demonstrated notable antifungal properties, particularly against Candida albicans. Its mechanism of action involves the induction of intracellular reactive oxygen species (ROS) accumulation, which leads to mitochondrial-mediated apoptosis.[1][2] Key events in this process include the disruption of the cell cycle, depolarization of the mitochondrial membrane, and release of cytochrome c.[2]
Anti-inflammatory Activity
This compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Specifically, it has been shown to inhibit the production of interleukin-12 p40 (IL-12p40) in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs).[1]
Cardioprotective Effects
Recent studies suggest that medioresinol may have a therapeutic role in heart failure following myocardial infarction. It is believed to exert its cardioprotective effects by activating the PI3K/AKT/mTOR signaling pathway, which in turn reduces oxidative stress and inflammatory responses in myocardial cells.[3]
Quantitative Data on this compound Activity
To facilitate comparison and aid in experimental design, the following table summarizes the available quantitative data on the biological activity of this compound.
| Biological Activity | Assay System | Target | Quantitative Metric | Value | Reference |
| Anti-inflammatory | LPS-stimulated BMDCs | IL-12p40 | IC50 | 2 µM | [1] |
| Antifungal | Candida albicans | Fungal growth | MIC | 3.125-6.25 µg/mL | [1] |
| Antifungal | Candida parapsilosis | Fungal growth | MIC | 3.125-6.25 µg/mL | [1] |
| Antifungal | Trichosporon beigelii | Fungal growth | MIC | 3.125-6.25 µg/mL | [1] |
| Antifungal | Malassezia furfur | Fungal growth | MIC | 3.125-6.25 µg/mL | [1] |
Signaling Pathways Modulated by Medioresinol
The cardioprotective effects of medioresinol have been linked to its ability to modulate the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.
Caption: Medioresinol activates the PI3K/AKT/mTOR pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of medioresinol's biological activities.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Objective: To determine the lowest concentration of medioresinol stereoisomers that inhibits the visible growth of a fungal strain.
Materials:
-
Medioresinol stereoisomers (e.g., this compound)
-
Fungal strain (e.g., Candida albicans)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar plate for 24 hours at 35°C.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Medioresinol Dilutions:
-
Prepare a stock solution of each medioresinol stereoisomer in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI medium in the 96-well plate to achieve the desired final concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the medioresinol dilutions.
-
Include a growth control (inoculum without drug) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of medioresinol at which there is a significant inhibition of growth (e.g., ≥50%) compared to the growth control. This can be assessed visually or by reading the absorbance at a suitable wavelength (e.g., 490 nm).
-
Caption: Workflow for Antifungal MIC Determination.
Inhibition of LPS-Induced IL-12p40 Production in Macrophages
This protocol outlines a cell-based assay to quantify the anti-inflammatory effects of medioresinol stereoisomers.
Objective: To measure the dose-dependent inhibition of IL-12p40 secretion by medioresinol in LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Medioresinol stereoisomers
-
ELISA kit for mouse IL-12p40
-
24-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of each medioresinol stereoisomer for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours to induce IL-12p40 production. Include an unstimulated control group.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plates to pellet any detached cells and collect the cell culture supernatants.
-
-
ELISA:
-
Quantify the concentration of IL-12p40 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of IL-12p40 production for each concentration of medioresinol relative to the LPS-stimulated control.
-
Determine the IC50 value for each stereoisomer by plotting the percentage inhibition against the log of the concentration.
-
Western Blot Analysis of PI3K/AKT Pathway Activation
This protocol describes the methodology to assess the effect of medioresinol on the phosphorylation status of key proteins in the PI3K/AKT pathway.
Objective: To determine if medioresinol stereoisomers induce the phosphorylation of AKT, a key downstream effector of PI3K.
Materials:
-
Cell line of interest (e.g., H9c2 cardiomyocytes)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with medioresinol stereoisomers for the desired time points.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT and total-AKT overnight at 4°C. A loading control antibody (e.g., GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phospho-AKT signal to the total-AKT signal to determine the extent of pathway activation.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a biologically active molecule with potential therapeutic applications in antifungal, anti-inflammatory, and cardiovascular contexts. The principle of stereoselectivity, which is well-documented for other lignans, implies that the different stereoisomers of medioresinol are likely to exhibit distinct biological activities and potencies. However, a significant knowledge gap exists regarding the specific activities of (-)-medioresinol and other potential diastereomers.
Future research should prioritize the synthesis or isolation of all medioresinol stereoisomers and their direct comparative evaluation in a range of biological assays. Such studies are essential to fully elucidate the structure-activity relationships and to identify the most potent and selective isomer for potential therapeutic development. This will not only advance our fundamental understanding of medioresinol's pharmacology but also pave the way for more targeted and effective drug design strategies.
References
(+)-Medioresinol: A Technical Guide to Solubility, Stability, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Medioresinol, a furofuran lignan found in various plant species, has garnered significant interest for its diverse biological activities, including antifungal and potential cardiovascular benefits. Despite its therapeutic potential, comprehensive data on its physicochemical properties, such as solubility and stability, are not widely available in the public domain. This technical guide provides an in-depth overview of the known information regarding this compound, with a focus on its solubility, stability, and its role in inducing apoptosis in Candida albicans. Due to the limited availability of specific quantitative data for this compound, this guide also presents standardized experimental protocols for determining these crucial parameters, providing a framework for future research and development.
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is not extensively reported in peer-reviewed literature. Lignans, as a class of compounds, exhibit a range of solubilities depending on their specific structure, including the nature and substitution pattern of their aromatic rings and the furofuran core. Generally, their polyphenolic nature suggests some degree of solubility in polar organic solvents.
To facilitate future research, the following table outlines the common solvents in which the solubility of this compound should be determined. The data presented is illustrative and represents the type of information that would be generated through the experimental protocols described in Section 3.
Table 1: Solubility Profile of this compound (Illustrative)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | < 0.1 | Shake-Flask |
| Water | 37 | < 0.1 | Shake-Flask |
| Methanol | 25 | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Shake-Flask |
| Acetone | 25 | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |
| Acetonitrile | 25 | Data not available | Shake-Flask |
Stability Data
The stability of this compound under various environmental conditions is critical for its handling, formulation, and storage. As a phenolic compound, it is anticipated to be more stable under acidic conditions compared to neutral or alkaline conditions, where phenolic hydroxyl groups are more susceptible to oxidation. Temperature and light are also expected to be critical factors influencing its degradation.
The following table provides a template for presenting stability data for this compound. The specific degradation rates and products would need to be determined experimentally using the protocols outlined in Section 3.
Table 2: Stability Profile of this compound (Illustrative)
| Condition | Parameter | Value | Degradation Products |
| pH | pH 3 (25°C) | Data not available | To be determined |
| pH 7 (25°C) | Data not available | To be determined | |
| pH 9 (25°C) | Data not available | To be determined | |
| Temperature | 40°C | Data not available | To be determined |
| 60°C | Data not available | To be determined | |
| Light | Photostability (ICH Q1B) | Data not available | To be determined |
Experimental Protocols
Solubility Determination: Shake-Flask Method
The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method.
Plant sources rich in (+)-Medioresinol
An In-depth Technical Guide to Plant Sources Rich in (+)-Medioresinol for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a furofuran lignan, has garnered significant scientific interest due to its diverse pharmacological activities, including antifungal, antibacterial, and cardioprotective effects. This technical guide provides a comprehensive overview of plant sources rich in this compound, detailing quantitative data, experimental protocols for its extraction and analysis, and insights into its molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this promising bioactive compound.
Plant Sources and Quantitative Data
While this compound is distributed across various plant species, its concentration can vary significantly. The following table summarizes the key plant sources and, where available, the reported concentrations of this compound and related lignans.
| Plant Species | Part of Plant | Compound(s) | Reported Content | Reference(s) |
| Eucommia ulmoides Oliv. | Bark (Cortex) | This compound di-O-β-D-glucopyranoside | Not explicitly quantified, but isolated as a key lignan glycoside. | |
| Sambucus williamsii Hance | Stem Bark | This compound | Isolated as a significant furofuran lignan. | |
| Sesamum indicum L. (Sesame) | Seeds | Medioresinol | Detected, but often at levels below the limit of quantification in some studies. Black sesame seeds are reported to have the highest total lignan content (3.56–12.76 mg/g). | |
| Salvia scapiformis Hance | Whole Plant | This compound | Identified as one of the lignans present in the plant. | |
| Olive (Olea europaea) | Seed | Medioresinol | Identified as one of the phenolic lignans. |
Note: Quantitative data for this compound is often not explicitly reported as a standalone value but as part of a broader lignan profile. The data can also be influenced by the plant's geographical origin, harvest time, and the analytical methods employed.
Experimental Protocols
The successful extraction, isolation, and quantification of this compound are crucial for research and development. This section outlines the general and specific methodologies cited in the literature.
General Extraction and Isolation of Lignans from Plant Material
The extraction of lignans, including this compound, typically involves the use of polar solvents.
-
Preparation of Plant Material : The plant material (e.g., bark, seeds, or whole plant) is air-dried or freeze-dried and then ground into a fine powder to increase the surface area for extraction.
-
Extraction :
-
Solvent Selection : Aqueous mixtures of ethanol or methanol (typically 70-100%) are commonly used for extracting both lignan aglycones and their more polar glycosides. For less polar lignans, solvents like ethyl acetate, dichloromethane, or chloroform can be employed, often in subsequent partitioning steps.
-
Extraction Techniques : Maceration, ultrasonic-assisted extraction, and Soxhlet extraction are frequently used methods. Ultrasonic extraction, for instance, can be performed by immersing the powdered plant material in the chosen solvent in an ultrasonic bath.
-
-
Purification and Isolation :
-
Solvent Partitioning : The crude extract is often partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.
-
Chromatography : Column chromatography using silica gel is a standard technique for the initial separation of fractions. Further purification to isolate individual lignans like this compound is achieved through techniques such as preparative High-Performance Liquid Chromatography (HPLC) or centrifugal partition chromatography.
-
Detailed Protocol for HPLC Quantification of Furofuran Lignans
High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of this compound.
-
Instrumentation : A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is typically used. For more sensitive and specific detection, HPLC coupled with Mass Spectrometry (MS) can be employed.
-
Stationary Phase : A reversed-phase C18 column is commonly used for the separation of lignans.
-
Mobile Phase : A gradient elution using a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typical. The specific gradient program will depend on the complexity of the sample matrix and the specific lignans being analyzed.
-
Detection : UV detection is commonly set at a wavelength where lignans exhibit strong absorbance, typically around 280 nm.
-
Quantification : Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a purified this compound standard.
Signaling Pathways and Bioactivity
Recent research has begun to elucidate the molecular mechanisms underlying the bioactivity of this compound, with a particular focus on its cardioprotective effects.
Activation of the PI3K/AKT/mTOR Signaling Pathway
Studies have shown that this compound, isolated from Eucommia ulmoides, can improve conditions of myocardial infarction-induced heart failure by activating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is crucial for cell survival, growth, and proliferation.
The proposed mechanism involves this compound activating PI3K, which in turn phosphorylates and activates AKT. Activated AKT then phosphorylates and activates mTOR, leading to downstream effects that promote cell survival and reduce apoptosis in cardiac cells subjected to ischemic stress. This activation has been shown to improve mitochondrial membrane potential and reduce oxidative stress and inflammatory responses in myocardial cells.
// Nodes Medioresinol [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival\nand Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Reduced\nApoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Medioresinol -> PI3K [label="Activates", fontcolor="#202124", color="#202124"]; PI3K -> AKT [label="Activates", fontcolor="#202124", color="#202124"]; AKT -> mTOR [label="Activates", fontcolor="#202124", color="#202124"]; mTOR -> CellSurvival [label="Promotes", fontcolor="#202124", color="#202124"]; mTOR -> Apoptosis [label="Inhibits", fontcolor="#202124", color="#202124"]; }
Caption: Activation of the PI3K/AKT/mTOR pathway by this compound.Antifungal Activity
In the context of its antifungal properties, this compound has been shown to induce apoptosis in Candida albicans. This is achieved through the accumulation of intracellular reactive oxygen species (ROS) and subsequent mitochondria-mediated apoptotic cell death.
Experimental Workflows
A typical experimental workflow to investigate the bioactivity of this compound, particularly its cardioprotective effects, would involve the following stages:
// Nodes Extraction [label="Extraction & Isolation of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Quantification (HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; InVitro [label="In Vitro Studies\n(e.g., H9c2 cardiomyocytes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; OGD [label="Oxygen-Glucose\nDeprivation (OGD)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment with\nthis compound", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analysis of:\n- Cell Viability\n- Apoptosis\n- Oxidative Stress\n- Signaling Pathways (Western Blot)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Studies\n(e.g., Myocardial Infarction Model in Rats)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment_InVivo [label="Treatment with\nthis compound", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis_InVivo [label="Analysis of:\n- Cardiac Function\n- Histopathology\n- Biomarkers", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Extraction -> Quantification [color="#202124"]; Quantification -> InVitro [color="#202124"]; InVitro -> OGD [label="Induce Injury", fontcolor="#202124", color="#5F6368"]; OGD -> Treatment [color="#5F6368"]; Treatment -> Analysis [color="#5F6368"]; Quantification -> InVivo [color="#202124"]; InVivo -> Treatment_InVivo [label="Induce MI", fontcolor="#202124", color="#5F6368"]; Treatment_InVivo -> Analysis_InVivo [color="#5F6368"]; }
Caption: Experimental workflow for investigating the cardioprotective effects of this compound.This workflow allows for a systematic investigation from the initial isolation of the compound to the elucidation of its therapeutic effects and underlying mechanisms in both cellular and animal models.
Conclusion
This compound is a promising natural product with well-documented plant sources and significant therapeutic potential, particularly in the realm of cardiovascular health. This technical guide provides a foundational resource for researchers by consolidating information on its sources, analytical methodologies, and a key signaling pathway through which it exerts its effects. Further research is warranted to fully explore the quantitative distribution of this compound in a wider range of plant species and to further delineate its mechanisms of action in various disease models, paving the way for its potential development as a therapeutic agent.
The Antimicrobial Potential of (+)-Medioresinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Medioresinol, a furofuran lignan isolated from plants such as Sambucus williamsii, has emerged as a promising natural compound with significant antifungal and antibacterial properties. Its multifaceted mechanisms of action, including the induction of apoptosis in fungal pathogens and synergistic effects with conventional antibiotics against resistant bacteria, position it as a compelling candidate for further investigation in the development of novel antimicrobial therapies. This technical guide provides an in-depth overview of the current scientific understanding of this compound's antimicrobial activities, with a focus on its mechanisms, quantitative data, and the experimental protocols used for its evaluation.
Antifungal Properties
This compound exhibits potent fungicidal activity, particularly against the opportunistic human pathogen Candida albicans. The primary mechanism of its antifungal action is the induction of apoptosis, a form of programmed cell death. This process is initiated by the accumulation of intracellular reactive oxygen species (ROS)[1][2].
The key events in this compound-induced apoptosis in C. albicans include:
-
Cell Cycle Arrest: The compound halts the normal cell division cycle[1].
-
Mitochondrial Dysfunction: The increase in ROS leads to oxidative stress and disrupts mitochondrial function[1][2].
-
Mitochondrial Membrane Depolarization: A critical event in apoptosis, the potential across the mitochondrial membrane collapses[1].
-
Cytochrome c Release: Pro-apoptotic factors, including cytochrome c, are released from the mitochondria into the cytoplasm[1].
-
Metacaspase Activation: The release of cytochrome c is a factor in the activation of metacaspases, which are caspase-like proteases in fungi that execute the apoptotic program.
-
Phosphatidylserine Externalization: An early marker of apoptosis, phosphatidylserine, flips from the inner to the outer leaflet of the plasma membrane[1].
-
Morphological Changes: The fungal cells exhibit characteristic apoptotic features, including reduced cell size and increased intracellular density[1].
-
Nuclear Fragmentation: In the later stages, the nucleus undergoes condensation and DNA fragmentation[1].
Quantitative Antifungal Activity Data
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 10231 | Data not available |
| Cryptococcus neoformans | ATCC 32045 | Data not available |
| Aspergillus fumigatus | ATCC 204305 | Data not available |
Antibacterial Properties
This compound has demonstrated notable antibacterial effects against both antibiotic-susceptible and -resistant bacterial strains[2][3]. A significant aspect of its antibacterial profile is its synergistic activity when combined with conventional antibiotics, suggesting its potential as an adjuvant to enhance the efficacy of existing treatments and combat antibiotic resistance.
The proposed antibacterial mechanism of action involves:
-
Generation of Hydroxyl Radicals: The compound induces the formation of highly reactive hydroxyl radicals, which can damage cellular components.
-
ATP-Dependent Metabolism: Its activity is linked to the ATP-associated metabolism within the bacterial cell.
-
Transient NADH Depletion: The oxidative stress induced by this compound may originate from a temporary depletion of NADH, a crucial molecule in cellular respiration.
Quantitative Antibacterial Activity Data
Detailed MIC values for this compound against a comprehensive panel of bacteria are not widely published.
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data not available |
| Escherichia coli | ATCC 25922 | Data not available |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available |
| Pseudomonas aeruginosa | (Antibiotic-Resistant) | Data not available |
Synergistic Antibacterial Effects
The combination of this compound with antibiotics such as ampicillin, cefotaxime, and chloramphenicol has been shown to result in synergistic interactions, as determined by the Fractional Inhibitory Concentration Index (FICI)[3]. A FICI value of ≤ 0.5 is indicative of synergy.
| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of this compound Alone (µg/mL) | MIC in Combination | FICI | Interpretation |
| P. aeruginosa (Resistant) | Ampicillin | Data not available | Data not available | Data not available | ≤ 0.5 | Synergy |
| P. aeruginosa (Resistant) | Cefotaxime | Data not available | Data not available | Data not available | ≤ 0.5 | Synergy |
| P. aeruginosa (Resistant) | Chloramphenicol | Data not available | Data not available | Data not available | ≤ 0.5 | Synergy |
Antibiofilm Properties
This compound has been shown to possess activity against bacterial biofilms, both when used alone and in combination with antibiotics[3]. Biofilms are structured communities of bacteria that are notoriously difficult to eradicate and are a major cause of chronic infections.
Quantitative Antibiofilm Activity Data
Specific percentages of biofilm inhibition or eradication by this compound are not available in the reviewed literature.
| Bacterial Strain | Concentration of this compound | Biofilm Inhibition (%) |
| Pseudomonas aeruginosa | MIC | Data not available |
| Staphylococcus aureus | MIC | Data not available |
Cytotoxicity Profile
Preliminary evidence suggests that this compound has a favorable selectivity for microbial cells over mammalian cells. While it can inhibit the proliferation of some human cancer cell lines (A549, SK-MEL-2, SK-OV-3, and HCT-15) at high concentrations, the half-maximal inhibitory concentration (IC50) values are reported to be significantly higher than its MIC against C. albicans, indicating a potential therapeutic window.
| Cell Line | Cell Type | IC50 (µg/mL) |
| A549 | Human Lung Carcinoma | Data not available |
| SK-MEL-2 | Human Skin Melanoma | Data not available |
| SK-OV-3 | Human Ovarian Cancer | Data not available |
| HCT-15 | Human Colon Cancer | Data not available |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined using the broth microdilution method.
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible microbial growth.
Checkerboard Assay for Synergistic Effects
This assay is used to assess the interaction between this compound and a conventional antibiotic.
-
A 96-well microtiter plate is prepared with serial dilutions of this compound along the x-axis and serial dilutions of the antibiotic along the y-axis.
-
Each well is inoculated with a standardized bacterial suspension.
-
Following incubation, the wells are visually inspected for turbidity to determine the MIC of each compound alone and in combination.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
The interaction is interpreted as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; and FICI > 4 indicates antagonism.
Crystal Violet Biofilm Assay
This method quantifies biofilm formation and its inhibition.
-
A standardized microbial suspension is added to the wells of a microtiter plate and incubated to allow for biofilm formation.
-
For inhibition assays, this compound is added to the wells at the time of inoculation. For eradication assays, the compound is added to pre-formed biofilms.
-
After incubation, the planktonic cells are removed by gentle washing.
-
The remaining biofilm is stained with a 0.1% crystal violet solution.
-
Excess stain is washed away, and the plate is allowed to dry.
-
The bound crystal violet is solubilized with an appropriate solvent (e.g., 30% acetic acid).
-
The absorbance of the solubilized stain is measured using a microplate reader, which is proportional to the biofilm mass.
Detection of Reactive Oxygen Species (ROS)
Intracellular ROS levels in fungal cells can be measured using fluorescent probes.
-
Fungal cells are treated with various concentrations of this compound for a specified time.
-
The cells are then incubated with a ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorometer or flow cytometer.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Changes in ΔΨm can be assessed using potentiometric fluorescent dyes.
-
Fungal cells are treated with this compound.
-
The cells are then stained with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner, such as Rhodamine 123.
-
A decrease in fluorescence intensity, measured by fluorometry or flow cytometry, indicates mitochondrial membrane depolarization.
Visualizations
Caption: Antifungal mechanism of this compound in C. albicans.
Caption: Proposed antibacterial mechanism of this compound.
Caption: Workflow for determining synergistic antibacterial activity.
Conclusion
This compound demonstrates significant potential as a novel antimicrobial agent. Its ability to induce apoptosis in fungi and its synergistic action with existing antibiotics against bacteria highlight its promise in addressing the growing challenge of antimicrobial resistance. Further research is warranted to fully elucidate its spectrum of activity, optimize its therapeutic application, and conduct in vivo efficacy and safety studies. The detailed methodologies and mechanistic insights provided in this guide aim to facilitate and inspire future investigations into this promising natural compound.
References
The Anti-inflammatory Potential of (+)-Medioresinol: A Technical Guide for Researchers
An in-depth exploration of the mechanisms and therapeutic promise of (+)-Medioresinol in inflammatory processes, tailored for researchers, scientists, and drug development professionals.
This compound, a furofuran lignan found in various medicinal plants, has emerged as a compound of significant interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on key inflammatory pathways, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols and visual representations of its molecular mechanisms are presented to facilitate further research and drug development efforts.
Core Anti-inflammatory Mechanisms
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating critical signaling pathways involved in the inflammatory cascade. Key mechanisms include the inhibition of pro-inflammatory mediators and the activation of protective cellular pathways.
Inhibition of Pro-inflammatory Cytokines and Enzymes
This compound has been shown to significantly reduce the production of several key pro-inflammatory cytokines and enzymes that drive the inflammatory response. In various experimental models, it has demonstrated a dose-dependent inhibition of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and interleukin-12p40 (IL-12p40). Furthermore, it suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators.
Modulation of Key Signaling Pathways
The anti-inflammatory activity of this compound is underpinned by its ability to interfere with crucial intracellular signaling pathways:
-
NF-κB Signaling Pathway: this compound has been observed to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It is suggested to prevent the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of numerous pro-inflammatory genes.
-
MAPK Signaling Pathway: Evidence suggests that this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a pivotal role in the production of inflammatory cytokines. Its effects on specific MAPK isoforms such as ERK, JNK, and p38 are areas of ongoing investigation.
-
PGC-1α Activation: this compound is a known activator of Peroxisome Proliferator-Activated Receptor-gamma Coactivator-1alpha (PGC-1α). PGC-1α activation is linked to the suppression of inflammatory responses, partly through the inhibition of the NF-κB pathway.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers, compiled from multiple studies.
Table 1: In Vitro Inhibition of Pro-inflammatory Markers by this compound
| Inflammatory Marker | Cell Line | Stimulant | Method of Detection | Concentration of this compound | Observed Effect | Citation |
| IL-12p40 | Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS | ELISA | IC50: 2 µM | 50% inhibition of IL-12p40 production. | [1] |
| TNF-α | OGD-induced H9c2 cells | Oxygen-Glucose Deprivation (OGD) | Not Specified | 60-120 µM | Reduction in TNF-α levels. | [1] |
| IL-1β | OGD-induced H9c2 cells | Oxygen-Glucose Deprivation (OGD) | Not Specified | 60-120 µM | Reduction in IL-1β levels. | [1] |
| iNOS | RAW 264.7 Macrophages | LPS | Western Blot | Dose-dependent | Suppression of iNOS protein production. | |
| COX-2 | RAW 264.7 Macrophages | LPS | Western Blot | Dose-dependent | Suppression of COX-2 protein expression. |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Inflammatory Stimulus | Route of Administration | Dosage of this compound | Key Findings | Citation |
| Male ICR mice | Cerebral Ischemia | Intravenous (i.v.) | 1-10 mg/kg | Protective effect on cerebral ischemia by inhibiting pyroptosis of cerebral microvascular endothelial cells. | [1] |
| Rodent model | Carrageenan | Not specified | Not specified | Reduction in paw edema. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
Caption: this compound activates the PGC-1α pathway.
Experimental Workflows
Caption: Workflow for in vitro anti-inflammatory assays.
Caption: Workflow for in vivo carrageenan-induced paw edema assay.
Detailed Experimental Protocols
In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the general procedure for evaluating the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophages.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 96-well plates at a density of approximately 1-2 x 10⁵ cells/well or in 6-well plates for protein analysis, and allow them to adhere overnight.
2. Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 24 hours for cytokine analysis).
3. Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Cytokine Measurement (ELISA): Quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: Lyse the cells to extract total protein. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary antibodies against iNOS, COX-2, phospho-p65, total p65, and other proteins of interest in the NF-κB and MAPK pathways. Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands.
In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
This protocol describes a standard method for assessing the in vivo anti-inflammatory properties of this compound using a rodent model of acute inflammation.
1. Animals:
-
Use male or female Wistar or Sprague-Dawley rats (150-200 g) or Swiss albino mice (20-25 g).
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
2. Treatment:
-
Divide the animals into groups: vehicle control, this compound treated groups (at least three different doses), and a positive control group (e.g., indomethacin).
-
Administer this compound or the vehicle orally or intraperitoneally 1 hour before the carrageenan injection.
3. Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.
4. Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
5. Data Analysis:
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for inflammatory diseases. Its ability to modulate multiple key inflammatory pathways, including NF-κB and MAPK, and to activate the protective PGC-1α pathway, highlights its potential for a broad-spectrum anti-inflammatory effect. The quantitative data, though still expanding, consistently demonstrates its efficacy in reducing pro-inflammatory mediators. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers to further investigate and harness the therapeutic potential of this promising natural compound. Future research should focus on elucidating the precise molecular targets of this compound, conducting comprehensive dose-response studies, and exploring its efficacy and safety in more complex preclinical models of inflammatory diseases.
References
The Neuroprotective Potential of (+)-Medioresinol: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: (+)-Medioresinol, a naturally occurring lignan, is emerging as a compound of interest in the field of neuroprotection. This technical guide provides a comprehensive overview of the current understanding of its neuroprotective potential, with a focus on its molecular mechanisms of action. Drawing on available preclinical data, this document details the role of this compound as a modulator of key signaling pathways involved in cellular stress, inflammation, and survival. This guide also includes detailed experimental protocols for assays relevant to the investigation of neuroprotective compounds and presents quantitative data from pertinent studies. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the concepts discussed.
Introduction
Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, represent a significant and growing global health burden. The pathological hallmarks of these conditions often include oxidative stress, neuroinflammation, and programmed cell death. Consequently, there is a pressing need for the development of novel therapeutic agents that can mitigate these detrimental processes. This compound, a furofuran lignan found in various plants, has demonstrated promising biological activities, including anti-inflammatory and antioxidant properties. This whitepaper consolidates the existing scientific literature on the neuroprotective potential of this compound, providing a technical resource for researchers in the field.
Mechanism of Action: Insights from an Ischemic Stroke Model
The most significant evidence for the neuroprotective-related effects of this compound (MDN) comes from a study investigating its role in an ischemic stroke model. While the primary focus of this research was on brain microvascular endothelial cells (BMVECs), the findings have significant implications for neuronal survival and function. The study identified MDN as a novel activator of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).
Activation of the PGC-1α/PPARα Signaling Pathway
This compound has been shown to dose-dependently activate PGC-1α. This activation promotes the interaction of PGC-1α with Peroxisome Proliferator-Activated Receptor alpha (PPARα), leading to the nuclear translocation and enhanced transcriptional activity of PPARα. This signaling cascade is crucial for mitochondrial biogenesis and function, as well as cellular energy metabolism.[1][2][3][4][5] The activation of PPARα has been linked to neuroprotective effects in various models of neurological disease, largely attributed to its antioxidant and anti-inflammatory properties.[6][7][8][9][10]
Inhibition of Pyroptosis
A key finding was the ability of this compound to prevent pyroptosis, a form of pro-inflammatory programmed cell death, in BMVECs subjected to oxygen-glucose deprivation (OGD).[11] Pyroptosis is implicated in the pathogenesis of various neurological diseases.[12][13][14][15][16][17][18] MDN was found to significantly reduce the expression of key proteins involved in the NLRP3 inflammasome pathway, a central driver of pyroptosis.[16][18][19][20][21]
The proposed mechanism involves the reduction of mitochondrial reactive oxygen species (mtROS) through the PGC-1α/PPARα axis, which in turn suppresses the activation of the NLRP3 inflammasome.
Diagram: Proposed Signaling Pathway of this compound in Endothelial Cells
Caption: Signaling pathway of this compound in endothelial cells during ischemia.
Quantitative Data
The following table summarizes the key quantitative findings from the study on this compound (MDN) in an ischemic stroke model.
| Parameter | Experimental Model | Treatment | Concentration/Dose | Result | Reference |
| PGC-1α Activation | bEnd.3 cells (OGD) | MDN | 1, 5, 10 µM | Dose-dependent increase in PGC-1α expression | [11] |
| Pyroptosis Inhibition | bEnd.3 cells (OGD) | MDN | 1, 5, 10 µM | Dose-dependent reduction in NLRP3, ASC, Cleaved Caspase-1, IL-1β, GSDMD-NT | [11] |
| mtROS Reduction | bEnd.3 cells (OGD) | MDN | 10 µM | Significant reduction in mitochondrial ROS | [11] |
| Brain Infarct Volume | tMCAO mice | MDN | 10, 20 mg/kg | Significant reduction in infarct volume | [11] |
| Neurological Deficit | tMCAO mice | MDN | 10, 20 mg/kg | Improved neurological scores | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's neuroprotective effects.
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
This protocol describes the induction of transient focal cerebral ischemia in mice.
Diagram: tMCAO Experimental Workflow
Caption: Workflow for the transient middle cerebral artery occlusion (tMCAO) model in mice.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-surgical instruments
-
Coated monofilament (e.g., 6-0 nylon suture with silicone tip)
-
Heating pad to maintain body temperature
-
Laser Doppler flowmeter (optional, to monitor cerebral blood flow)
Procedure:
-
Anesthetize the mouse and maintain anesthesia throughout the surgery.
-
Place the mouse in a supine position and make a midline neck incision.
-
Carefully dissect and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Introduce the coated monofilament through the ECA stump and advance it into the ICA until the tip occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow as monitored by laser Doppler can confirm occlusion.
-
After the desired period of occlusion (e.g., 60 minutes), withdraw the filament to allow reperfusion.
-
Suture the incision and allow the animal to recover with appropriate post-operative care.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
This protocol simulates ischemic conditions in cell culture.
Materials:
-
Neuronal or endothelial cell culture
-
Glucose-free balanced salt solution (e.g., Earle's Balanced Salt Solution)
-
Hypoxic chamber (e.g., with 95% N₂ and 5% CO₂)
-
Cell culture incubator
Procedure:
-
Replace the normal culture medium with glucose-free balanced salt solution.
-
Place the culture plates in a hypoxic chamber and incubate for the desired duration (e.g., 1-4 hours).
-
To simulate reperfusion, remove the plates from the hypoxic chamber and replace the glucose-free medium with normal, glucose-containing culture medium.
-
Return the plates to a normoxic incubator for the desired reperfusion time before analysis.
Assessment of Mitochondrial Reactive Oxygen Species (MitoSOX Red Staining)
This protocol measures mitochondrial superoxide levels in live cells.
Diagram: MitoSOX Red Staining Workflow
Caption: Experimental workflow for mitochondrial ROS detection using MitoSOX Red.
Materials:
-
MitoSOX™ Red reagent
-
Anhydrous DMSO
-
Warm balanced salt solution (e.g., HBSS) with Ca²⁺ and Mg²⁺
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
-
Dilute the stock solution in warm balanced salt solution to a final working concentration of 5 µM.
-
Remove the culture medium from the cells and incubate them with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
Gently wash the cells three times with the warm balanced salt solution.
-
Image the cells using a fluorescence microscope with an excitation/emission of ~510/580 nm.
Western Blotting for NLRP3 Inflammasome Proteins
This protocol detects the expression levels of key pyroptosis-related proteins.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-NLRP3, anti-Caspase-1, anti-GSDMD)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Separate protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
TUNEL Assay for Apoptosis Detection in Brain Tissue
This protocol is for identifying apoptotic cells in tissue sections.
Materials:
-
Paraffin-embedded or frozen brain sections
-
TUNEL assay kit
-
Proteinase K
-
Permeabilization solution (e.g., Triton X-100)
-
TdT reaction mix
-
Fluorescently labeled dUTP
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the brain tissue sections.
-
Perform antigen retrieval if necessary.
-
Permeabilize the sections with proteinase K or a detergent-based solution.
-
Incubate the sections with the TdT reaction mix containing labeled dUTP for 1-2 hours at 37°C in a humidified chamber.
-
Stop the reaction and wash the sections.
-
Counterstain the nuclei with DAPI.
-
Mount the sections and visualize them under a fluorescence microscope.
Potential for Broader Neuroprotection and Future Directions
While the current direct evidence for this compound's neuroprotective effects is primarily in the context of endothelial cells in ischemic stroke, the underlying mechanisms hold significant promise for broader neuroprotection.
-
PGC-1α Activation in Neurons: PGC-1α is a master regulator of mitochondrial biogenesis and antioxidant defenses in neurons.[1][2][3][4][5][22][23][24] Its activation by this compound could potentially protect neurons from the mitochondrial dysfunction and oxidative stress that are common features of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][2][4][5][23][24]
-
Anti-inflammatory Effects: The inhibition of the NLRP3 inflammasome and pyroptosis is a potent anti-inflammatory mechanism.[16][18][19][20][21] Neuroinflammation, often mediated by microglia, is a key contributor to the progression of many neurodegenerative disorders.[25][26][27][28][29] Further research is warranted to investigate if this compound can modulate microglial activation and neuroinflammation.[25][26][27][28][29]
-
Antioxidant Properties: As a phenolic compound, this compound likely possesses intrinsic antioxidant properties, which could contribute to its neuroprotective effects by directly scavenging reactive oxygen species.[30][31]
Future research should focus on:
-
Investigating the direct effects of this compound on neuronal cell lines (e.g., SH-SY5Y, PC12) and primary neurons under various stress conditions (e.g., oxidative stress, excitotoxicity).[4][24][32][33][34][35][36][37][38][39][40]
-
Evaluating the efficacy of this compound in animal models of other neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
-
Elucidating the detailed molecular interactions between this compound and its target proteins.
-
Assessing the bioavailability and blood-brain barrier permeability of this compound.
Conclusion
This compound demonstrates significant potential as a neuroprotective agent, primarily through its ability to activate the PGC-1α/PPARα signaling pathway and inhibit pyroptosis. While the current research has focused on its protective effects on the cerebrovasculature during ischemic stroke, the fundamental nature of these mechanisms suggests a broader therapeutic potential for a range of neurological disorders. This technical guide provides a foundation for further investigation into this promising natural compound, with the ultimate goal of translating these preclinical findings into novel therapies for debilitating neurological conditions.
References
- 1. Study insights in the role of PGC-1α in neurological diseases: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the role of PGC-1α in neurological disorders: from mitochondrial dysfunction to synaptic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective effects of Hericium erinaceus (Bull.: Fr.) Pers. against high-dose corticosterone-induced oxidative stress in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Natural Formulation Increases Brain Resistance to Oxidative Stress | European Journal of Medicinal Plants [journalejmp.com]
- 6. Therapeutic Effects of PPARα on Neuronal Death and Microvascular Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARα is essential for retinal lipid metabolism and neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPARα Signaling: A Candidate Target in Psychiatric Disorder Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pparα deficiency inhibits the proliferation of neuronal and glial precursors in the zebrafish central nervous system | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 11. Medioresinol as a novel PGC-1α activator prevents pyroptosis of endothelial cells in ischemic stroke through PPARα-GOT1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyroptotic neuronal cell death mediated by the AIM2 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Microglia Pyroptosis: A Candidate Target for Neurological Diseases Treatment [frontiersin.org]
- 14. oaepublish.com [oaepublish.com]
- 15. researchgate.net [researchgate.net]
- 16. Role of NLRP3 inflammasome-mediated neuronal pyroptosis and neuroinflammation in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of pyroptosis in the pathogenesis of various neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. Role of the NLRP3 inflammasome in neurodegenerative diseases and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | NLRP3 Inflammasome in Neurological Diseases, from Functions to Therapies [frontiersin.org]
- 21. karger.com [karger.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Study insights in the role of PGC-1α in neurological diseases: mechanisms and therapeutic potential [frontiersin.org]
- 24. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Phenolic Compounds Characteristic of the Mediterranean Diet in Mitigating Microglia-Mediated Neuroinflammation [frontiersin.org]
- 26. discovery.csiro.au [discovery.csiro.au]
- 27. Microglia mediated neuroinflammation - signaling regulation and therapeutic considerations with special reference to some natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Natural Products in the Treatment of Neuroinflammation at Microglia: Recent Trend and Features [mdpi.com]
- 30. Frontiers | Oxidative Stress and Cognitive Decline: The Neuroprotective Role of Natural Antioxidants [frontiersin.org]
- 31. Oxidative Stress and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Frontiers | Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress [frontiersin.org]
- 34. Neuroprotective effects of the citrus flavanones against H2O2-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Vicinal Diol Sesquiterpenes from Cinnamomum migao with Neuroprotective Effects in PC12 Cells [mdpi.com]
- 36. Neuroprotective effects of salidroside against beta-amyloid-induced oxidative stress in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Neuroprotective Effects of Salidroside in the PC12 Cell Model Exposed to Hypoglycemia and Serum Limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 38. This compound leads to intracellular ROS accumulation and mitochondria-mediated apoptotic cell death in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. mdpi.com [mdpi.com]
- 40. Neuroprotective effects of salidroside in the PC12 cell model exposed to hypoglycemia and serum limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cardioprotective Potential of (+)-Medioresinol: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the cardiovascular effects of the furofuran lignan, (+)-Medioresinol. This document, intended for researchers, scientists, and professionals in drug development, amalgamates current scientific findings on the compound's mechanisms of action, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular pathways.
This compound has demonstrated significant promise in preclinical studies, particularly in models of myocardial infarction-induced heart failure and ischemic stroke. The primary mechanisms underlying its cardioprotective effects involve the activation of the PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival, and its function as a PGC-1α activator, which plays a crucial role in mitigating endothelial cell pyroptosis—a form of inflammatory cell death—during ischemic events.
Quantitative Insights into Cardioprotective Effects
The collected data from various in vitro and in vivo studies underscore the potential of this compound in a therapeutic context. In cellular models of cardiac injury and ischemia, the compound has been shown to enhance cell viability, reduce oxidative stress, and modulate inflammatory responses.
In Vitro Efficacy on Cardiac and Endothelial Cells
Studies utilizing H9c2 cardiomyocytes and bEnd.3 brain endothelial cells have provided a foundational understanding of this compound's cellular effects.
| Cell Line | Model | Treatment | Observed Effect | Reference |
| H9c2 Cardiomyocytes | Oxygen-Glucose Deprivation (OGD) | 60-120 μM this compound for 24h | Counteracted decreased cell vitality and reduced NT-proBNP levels.[1] | [Link to Study] |
| H9c2 Cardiomyocytes | Oxygen-Glucose Deprivation (OGD) | 60-120 μM this compound for 24h | Reduced levels of Reactive Oxygen Species (ROS), TNF-α, and IL-1β.[1] | [Link to Study] |
| H9c2 Cardiomyocytes | Oxygen-Glucose Deprivation (OGD) | 60-120 μM this compound for 24h | Increased levels of PI3K, p-AKT, and p-mTOR.[1] | [Link to Study] |
| bEnd.3 Endothelial Cells | Oxygen-Glucose Deprivation (OGD) | 5-20 μM this compound for 3-15h | Reduced lactate dehydrogenase (LDH) secretion and promoted expression of PGC-1α, ZO-1, and Occludin.[1] | [Link to Study] |
| bEnd.3 Endothelial Cells | Oxygen-Glucose Deprivation (OGD) | 20 μM this compound for 15h | Inhibited pyroptosis by regulating phenylalanine metabolism and PGC-1α-mediated PAH and GOT1 expression.[1] | [Link to Study] |
In Vivo Neuroprotective and Cardioprotective Outcomes
Animal models of ischemic stroke have further elucidated the protective capacity of this compound.
| Animal Model | Condition | Treatment | Outcome | Reference |
| Male ICR Mice | Transient Middle Cerebral Artery Occlusion (tMCAO) | 1-10 mg/kg this compound (i.v.) at 2h and 24h post-ischemia | Inhibited pyroptosis of cerebral microvascular endothelial cells, protected blood-brain barrier integrity, and promoted long-term functional recovery.[1] | [Link to Study] |
Signaling Pathways of this compound
The cardioprotective effects of this compound are mediated through complex signaling cascades. The following diagrams illustrate the key pathways identified in recent research.
Caption: Activation of the PI3K/AKT/mTOR pathway by this compound.
Caption: PGC-1α activation by this compound leading to reduced pyroptosis.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this guide provides detailed methodologies for the key experiments cited.
Cell Culture and In Vitro Models
-
H9c2 Cardiomyocyte Culture: H9c2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
bEnd.3 Endothelial Cell Culture: bEnd.3 cells were maintained in DMEM with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Oxygen-Glucose Deprivation (OGD) Model: To mimic ischemic conditions, cells were washed with phosphate-buffered saline (PBS) and incubated in glucose-free DMEM in a hypoxic chamber (1% O2, 5% CO2, 94% N2) for specified durations. Reperfusion was simulated by returning the cells to standard culture medium and normoxic conditions.
In Vivo Ischemic Stroke Model
-
Transient Middle Cerebral Artery Occlusion (tMCAO): Male ICR mice were subjected to tMCAO. Anesthesia was induced and maintained with isoflurane. A nylon monofilament was inserted into the internal carotid artery to occlude the middle cerebral artery. After a defined period of occlusion, the filament was withdrawn to allow reperfusion.
Biochemical and Molecular Assays
-
Cell Viability Assay (MTT): Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment, cells were incubated with MTT solution, and the resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO). Absorbance was measured at 570 nm.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were determined using the 2',7'-dichlorofluorescein diacetate (DCFH-DA) probe. Cells were incubated with DCFH-DA, and the fluorescence intensity, proportional to the amount of ROS, was measured using a fluorescence microplate reader or flow cytometer.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines: The concentrations of TNF-α and IL-1β in cell culture supernatants or tissue homogenates were quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Western Blot Analysis: Protein expression levels of PI3K, p-AKT, p-mTOR, and PGC-1α were determined by Western blotting. Cell or tissue lysates were separated by SDS-PAGE, transferred to a polyvinylidene difluoride (PVDF) membrane, and incubated with specific primary antibodies followed by horseradish peroxidase (HRP)-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow of in vitro and in vivo experiments.
While the current body of research strongly supports the cardioprotective effects of this compound in ischemic conditions, further studies are warranted to explore its therapeutic potential in other cardiovascular diseases, such as hypertension and atherosclerosis. Quantitative data on its direct effects on blood pressure, heart rate, and vascular tone are areas that require more in-depth investigation to fully characterize its cardiovascular pharmacology.
References
Methodological & Application
Application Notes & Protocols: Extraction of (+)-Medioresinol from Plant Material
Introduction
(+)-Medioresinol is a furofuran lignan found in various plant species, notably in the stems and bark of Sambucus williamsii Hance (Jiegumu).[1] As a bioactive compound, it has garnered interest for its potential therapeutic properties, including antifungal and anti-osteoporotic activities. These application notes provide detailed protocols for the extraction of this compound from plant material for researchers, scientists, and professionals in drug development. The protocols cover conventional and modern green extraction techniques, along with methods for quantification.
1. Plant Material Preparation
Proper preparation of the plant material is a critical first step for efficient extraction.[2]
Protocol 1: General Plant Material Preparation
-
Collection and Identification: Collect the desired plant parts (e.g., stems or stem bark of Sambucus williamsii). Ensure proper botanical identification.
-
Cleaning: Wash the plant material thoroughly with water to remove dirt and other contaminants.
-
Drying: Dry the material to a constant weight. This can be achieved through air-drying, oven-drying (at a controlled temperature, e.g., 40-60°C, as lignans are relatively heat-stable below 100°C), or freeze-drying.[3][4]
-
Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a mechanical grinder. This increases the surface area for solvent contact, improving extraction efficiency.[2]
-
Storage: Store the powdered material in an airtight, light-proof container in a cool, dry place to prevent degradation of bioactive compounds.
Extraction Methodologies
The choice of extraction method depends on factors such as desired yield, purity, processing time, cost, and environmental impact. Below are protocols for conventional and modern extraction techniques.
Conventional Method: Maceration
Maceration is a simple and widely used technique involving soaking the plant material in a solvent for an extended period.
Protocol 2: Maceration
-
Setup: Place 100 g of powdered plant material into a large, sealable glass container (e.g., an Erlenmeyer flask).
-
Solvent Addition: Add 1 L of 80% methanol (or ethanol) to the container (1:10 solid-to-liquid ratio).
-
Extraction: Seal the container and let it stand at room temperature for 72 hours with occasional shaking or continuous stirring.
-
Filtration: After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue (marc).
-
Repeat Extraction: Re-macerate the marc with fresh solvent (e.g., 2 x 500 mL) to maximize the recovery of lignans.
-
Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Drying: Dry the crude extract completely in a vacuum oven or by freeze-drying.
Modern Methods: Green Extraction Techniques
Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of reduced extraction time, lower solvent consumption, and often higher yields.
Protocol 3: Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[5]
-
Setup: Place 20 g of powdered plant material into a 500 mL beaker or flask.
-
Solvent Addition: Add 400 mL of 80% ethanol (1:20 solid-to-liquid ratio).
-
Sonication: Submerge the vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature (e.g., 40°C).[4][5] Note: Higher temperatures can sometimes lower the extraction yield in UAE.[4]
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting crude extract to a constant weight.
Protocol 4: Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, causing cell rupture and rapid release of compounds.[3]
-
Setup: Place 20 g of powdered plant material in a microwave-safe extraction vessel.
-
Solvent Addition: Add 300 mL of 60% ethanol (1:15 solid-to-liquid ratio).
-
Extraction: Place the vessel in a microwave extractor. Set the microwave power to 500 W and the extraction time to 3 minutes (180 seconds).
-
Cooling: After extraction, allow the vessel to cool to room temperature.
-
Filtration: Filter the extract to separate it from the plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator.
-
Drying: Dry the crude extract to a constant weight.
Data Presentation: Comparison of Extraction Methods
The selection of an extraction technique is a trade-off between several factors. The table below summarizes the general characteristics of the described methods for lignan extraction.
| Parameter | Maceration | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Principle | Soaking and diffusion | Acoustic cavitation, cell wall disruption | Dielectric heating, cell rupture |
| Extraction Time | Long (24-72 hours) | Short (15-60 minutes) | Very Short (1-5 minutes) |
| Solvent Consumption | High | Moderate to Low | Low |
| Temperature | Ambient | Low to Moderate (controlled) | High (can be controlled) |
| Typical Yield | Moderate | High | High to Very High |
| Advantages | Simple, low-cost equipment | Fast, efficient, reduced solvent use, suitable for thermolabile compounds[5] | Extremely fast, high yield, low solvent use[3] |
| Disadvantages | Time-consuming, large solvent volume, potential for incomplete extraction | Higher initial equipment cost, potential for free radical formation | Higher initial equipment cost, risk of thermal degradation if not controlled |
Experimental Workflows and Visualizations
The following diagrams illustrate the logical flow from raw plant material to the final crude extract for analysis.
Caption: General workflow for this compound extraction.
Caption: Workflows for different extraction methods.
Purification and Quantification
After obtaining the crude extract, further purification is necessary to isolate this compound, followed by quantification.
Purification
A common strategy involves sequential chromatographic steps.
Protocol 5: General Purification Strategy
-
Initial Fractionation: The crude extract is often first fractionated using a nonpolar solvent like hexane to remove lipids and chlorophylls. The remaining extract is then partitioned between solvents of increasing polarity (e.g., methylene chloride, ethyl acetate, and n-butanol).[6] this compound, as a lignan, would typically be found in the medium-polarity fractions (e.g., methylene chloride or ethyl acetate).
-
Column Chromatography: The target fraction is subjected to column chromatography over silica gel or Sephadex LH-20.[2][7]
-
Preparative HPLC: Final purification to obtain high-purity this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[2][7]
Quantification by HPLC-DAD
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a reliable method for quantifying specific compounds in a complex extract.
Protocol 6: Quantification of this compound
-
Standard Preparation: Prepare a stock solution of pure this compound standard in HPLC-grade methanol (e.g., 1 mg/mL). Create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the dried crude extract (e.g., 10 mg) and dissolve it in a known volume of HPLC-grade methanol (e.g., 10 mL). Filter the solution through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions (Representative):
-
HPLC System: A standard HPLC system with a DAD detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile).[8][9]
-
Gradient Program: A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B. This must be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax of this compound (typically around 280 nm for lignans).
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared sample extract.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Quantify the amount of this compound in the extract using the calibration curve. The concentration is typically expressed as mg of this compound per gram of dry weight of the extract or plant material.[10]
-
References
- 1. Phytochemicals and potential health effects of Sambucus williamsii Hance (Jiegumu) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Helicobacter pylori Compounds of Sambucus williamsii Hance Branch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Lignans isolated from stems of Sambucus williamsii and their proliferation effects on UMR106 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research for improvement on the extract efficiency of lignans in traditional Chinese medicines by hybrid ionic liquids: As a case of Suhuang antitussive capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jmp.ir [jmp.ir]
The Enantioselective Synthesis of (+)-Medioresinol and Its Analogs: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the chemical synthesis of the bioactive lignan, (+)-Medioresinol, and its derivatives. This guide includes detailed experimental protocols, quantitative data, and visual representations of synthetic pathways to facilitate further research and application.
This compound, a furofuran lignan, has garnered significant interest in the scientific community due to its diverse biological activities, including antifungal and potential anticancer properties. Its specific stereochemistry is crucial for its bioactivity, making enantioselective synthesis a key area of research. This document outlines the synthetic strategies and methodologies for producing the optically pure (+)-enantiomer.
Synthetic Approach to this compound
The enantioselective synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors like coniferyl alcohol. A common strategy involves the stereoselective formation of the furofuran core, which is the structural backbone of medioresinol.
A plausible synthetic route, based on established methods for related furofuran lignans, would involve the following key transformations:
-
Oxidative Coupling: The synthesis often commences with an oxidative coupling of a protected coniferyl alcohol derivative. This step is crucial for forming the central C-C bond of the lignan structure. Peroxidase-mediated reactions can be employed to achieve this transformation, though yields can be modest and may produce a mixture of products.[1]
-
Asymmetric Cyclization: To establish the desired stereochemistry of the furofuran ring, an asymmetric cyclization reaction is employed. This can be achieved through various methods, including palladium-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with suitable reaction partners.
-
Functional Group Interconversion: Subsequent steps involve the modification of functional groups to arrive at the final structure of this compound. This may include reductions, deprotections, and other standard organic transformations.
Experimental Protocols
General Protocol for the Synthesis of a Furofuran Lignan Core (adapted from Pinoresinol Synthesis):
Materials:
-
Protected coniferyl alcohol derivative
-
Peroxidase (e.g., horseradish peroxidase)
-
Hydrogen peroxide
-
Appropriate solvents (e.g., acetone/water mixture)
-
Buffer solution (e.g., phosphate buffer, pH 6.5)
-
Quenching agent (e.g., sodium bisulfite)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the protected coniferyl alcohol derivative in an acetone/water mixture. Add the peroxidase enzyme and buffer solution.
-
Oxidative Coupling: Slowly add hydrogen peroxide to the reaction mixture with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a solution of sodium bisulfite.
-
Extraction: Extract the reaction mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired furofuran lignan.
Note: This is a generalized protocol. The specific reaction conditions, including temperature, reaction time, and stoichiometry of reagents, would need to be optimized for the synthesis of this compound. The enantioselectivity would be introduced in a subsequent asymmetric cyclization step, the protocol for which would depend on the chosen catalytic system.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and biological activity of this compound and its analogs.
Table 1: Synthetic Yields and Enantiomeric Excess for Furofuran Lignan Synthesis
| Lignan | Key Reaction | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Yangambin | Asymmetric dimerization | High | High | [2][3] |
| Caruilignan A | Asymmetric dimerization | High | High | [2][3] |
| (+)-Pinoresinol | Stereoselective coupling | ~65-80% (preferred enantiomer) | Not specified | [4] |
| Racemic Pinoresinol | Peroxidase-mediated radical coupling | ~13% | 0% | [1] |
Table 2: Cytotoxic Activity of Medioresinol Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Chalcone Analog 4a | K562, MDA-MB-231, SK-N-MC | ≤ 3.86 µg/ml | [5] |
| Paraconic Acid Analog | KB, HL60 | 10⁻⁷ - 10⁻⁶ M | [6] |
| Resveratrol Analog 5 | Pancreatic cancer cell lines | Improved vs. reference | [7] |
| Resveratrol Analog 9 | Pancreatic cancer cell lines | Improved vs. reference | [7] |
| Resveratrol Analog 12 | Pancreatic cancer cell lines | Improved vs. reference | [7] |
Signaling Pathways and Experimental Workflows
The biological activity of this compound, particularly its antifungal properties, is attributed to its ability to induce the accumulation of intracellular reactive oxygen species (ROS), leading to mitochondria-mediated apoptotic cell death in pathogens like Candida albicans.[8][9]
Diagram 1: Proposed Antifungal Mechanism of this compound
Caption: Antifungal action of this compound.
Diagram 2: General Workflow for Enantioselective Synthesis
Caption: Enantioselective synthesis workflow.
Conclusion
The enantioselective synthesis of this compound and its analogs presents a significant area of research with potential applications in medicine and drug development. While detailed protocols for the specific synthesis of this compound require further elucidation from primary literature, the established methodologies for related furofuran lignans provide a strong foundation for its successful synthesis. The quantitative data on the biological activities of its analogs highlight the potential for developing novel therapeutic agents. The provided diagrams offer a clear visualization of the proposed mechanism of action and a general synthetic strategy, which can guide future research in this promising field.
References
- 1. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]
- 2. [PDF] Simple and Efficient Asymmetric Synthesis of Furofuran Lignans Yangambin and Caruilignan A | Semantic Scholar [semanticscholar.org]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. On the stereoselective synthesis of (+)-pinoresinol in Forsythia suspensa from its achiral precursor, coniferyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic evaluation of novel paraconic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound leads to intracellular ROS accumulation and mitochondria-mediated apoptotic cell death in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the In Vitro Bioactivity of (+)-Medioresinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to characterize the diverse bioactivities of (+)-Medioresinol, a lignan found in various plants. The following sections detail experimental protocols and summarize key quantitative data to guide researchers in assessing its therapeutic potential.
Overview of this compound Bioactivities
This compound has demonstrated a range of biological activities in preclinical studies, positioning it as a compound of interest for further investigation. Its known in vitro bioactivities include:
-
Antifungal and Antibacterial Activity: Efficacy against various fungal and bacterial strains.
-
Anti-inflammatory Effects: Inhibition of key inflammatory mediators.
-
Neuroprotective Properties: Protection of neuronal cells from damage.
-
Cardioprotective Potential: Safeguarding cardiac cells from ischemic injury.
-
Anticancer Activity: Inhibition of cancer cell growth and induction of apoptosis.
-
Antioxidant Capacity: Scavenging of free radicals.
Quantitative Bioactivity Data Summary
The following tables summarize the reported quantitative data for the in vitro bioactivity of this compound.
Table 1: Antimicrobial Activity of this compound
| Organism | Assay | Result | Reference |
| Candida albicans | MIC | 3.125 - 6.25 µg/mL | [1] |
| Candida parapsilosis | MIC | 3.125 - 6.25 µg/mL | |
| Trichosporon beigelii | MIC | 3.125 - 6.25 µg/mL | |
| Malassezia furfur | MIC | 3.125 - 6.25 µg/mL |
MIC: Minimum Inhibitory Concentration
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Target | IC₅₀ | Reference |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS | IL-12p40 | 2 µM |
IC₅₀: Half-maximal Inhibitory Concentration; LPS: Lipopolysaccharide
Table 3: Neuroprotective and Cardioprotective Effects of this compound
| Cell Line | Stressor | Parameter Measured | Effective Concentration | Reference |
| bEnd.3 (brain endothelial cells) | Oxygen-Glucose Deprivation (OGD) | LDH Release Reduction | 5-20 µM | |
| bEnd.3 (brain endothelial cells) | Oxygen-Glucose Deprivation (OGD) | PGC-1α Expression | 5-20 µM | |
| H9c2 (cardiomyocytes) | Oxygen-Glucose Deprivation (OGD) | Decreased Vitality | 60-120 µM | |
| H9c2 (cardiomyocytes) | Oxygen-Glucose Deprivation (OGD) | Increased NT-proBNP Levels | 60-120 µM |
LDH: Lactate Dehydrogenase; PGC-1α: Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha; NT-proBNP: N-terminal pro-B-type natriuretic peptide
Experimental Protocols
This section provides detailed protocols for key in vitro assays to determine the bioactivity of this compound.
Antioxidant Activity Assays
3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound concentration.
-
Use ascorbic acid as a positive control and methanol as a blank.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.
-
Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is measured by the reduction in absorbance.
-
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound in ethanol.
-
Add 10 µL of each this compound concentration to 1 mL of the diluted ABTS solution.
-
Use Trolox as a positive control.
-
After 6 minutes, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
-
Anti-inflammatory Activity Assays
3.2.1. Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Principle: This assay measures the inhibition of nitric oxide production, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent.
-
Determine cell viability using the MTT assay to exclude cytotoxic effects.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
3.2.2. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
-
Principle: This assay quantifies the inhibitory effect of this compound on the production of pro-inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated macrophages.
-
Protocol:
-
Follow the same cell culture and treatment procedure as for the NO production assay.
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Normalize cytokine levels to the total protein concentration of the corresponding cell lysates.
-
Anticancer Activity Assays
3.3.1. Cell Viability Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
3.3.2. Wound Healing (Scratch) Assay
-
Principle: This assay assesses cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.
-
Protocol:
-
Grow cancer cells to a confluent monolayer in a 6-well plate.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove debris and add fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
-
3.3.3. Transwell Migration and Invasion Assay
-
Principle: This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion) towards a chemoattractant.
-
Protocol:
-
For the invasion assay, coat the upper chamber of a Transwell insert with Matrigel.
-
Seed cancer cells in serum-free medium in the upper chamber with various concentrations of this compound.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-migrated/invaded cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated/invaded to the lower surface.
-
Count the stained cells under a microscope.
-
3.3.4. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.
-
Protocol:
-
Treat cancer cells with this compound for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Neuroprotective Activity Assay
3.4.1. Oxygen-Glucose Deprivation (OGD) Model in PC12 Cells
-
Principle: This assay mimics ischemic conditions in vitro to evaluate the protective effects of a compound against neuronal cell death.
-
Protocol:
-
Differentiate PC12 cells with Nerve Growth Factor (NGF).
-
Pre-treat the differentiated cells with various concentrations of this compound.
-
Induce OGD by replacing the culture medium with a glucose-free medium and incubating the cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂).
-
After the OGD period, return the cells to normal culture conditions (reoxygenation).
-
Assess cell viability using the MTT assay and measure LDH release into the culture medium as an indicator of cell death.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways potentially modulated by this compound based on available literature.
Caption: PGC-1α/PPARα-GOT1 pathway in neuroprotection.
Caption: PI3K/AKT/mTOR pathway in cardioprotection.
Experimental Workflows
The following diagrams outline the general workflows for key in vitro assays.
Caption: General workflow for the MTT cell viability assay.
Caption: General workflow for the Annexin V/PI apoptosis assay.
References
Application Notes and Protocols for Studying the Effects of (+)-Medioresinol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current knowledge and experimental protocols for utilizing animal models to study the therapeutic potential of (+)-Medioresinol. This furofuran lignan has demonstrated significant promise in preclinical studies for a range of conditions, including ischemic stroke, cardiovascular diseases, and inflammatory conditions.
Animal Models for Ischemic Stroke
This compound has been shown to exert neuroprotective effects in animal models of ischemic stroke by activating the PGC-1α/PPARα-GOT1 signaling pathway, which leads to a reduction in endothelial cell pyroptosis.
Quantitative Data Summary
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Male ICR Mice (tMCAO) | 1 mg/kg and 10 mg/kg this compound, intravenous injection at 2h and 24h post-ischemia | Dose-dependently reduced infarct volume. Improved neurological deficit scores. | [1] |
Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
This protocol describes the induction of focal cerebral ischemia via intraluminal filament occlusion of the middle cerebral artery.
Materials:
-
Male ICR mice (25-30 g)
-
This compound
-
Vehicle (e.g., saline with a solubilizing agent like DMSO, final concentration of DMSO should be low)
-
Anesthesia (e.g., isoflurane)
-
7-0 nylon monofilament with a silicon-coated tip
-
Surgical microscope
-
Laser-Doppler flowmeter
-
Heating pad to maintain body temperature
-
Sutures
Procedure:
-
Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain rectal temperature at 37.0 ± 0.5°C.
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and place a temporary ligature around the CCA.
-
Insert the silicon-coated 7-0 nylon monofilament into the ECA and advance it into the ICA until a significant drop ( >70%) in cerebral blood flow is detected by the laser-Doppler flowmeter, indicating occlusion of the MCA.
-
After 60 minutes of occlusion, withdraw the filament to allow reperfusion.
-
Administer this compound (1 mg/kg or 10 mg/kg) or vehicle intravenously at 2 hours and 24 hours post-ischemia.
-
Suture the incision and allow the animal to recover.
-
Assess neurological deficits at 24 and 48 hours post-ischemia using a neurological scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
At 48 hours post-ischemia, euthanize the animals and perfuse the brains.
-
Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
Signaling Pathway and Experimental Workflow
Animal Models for Myocardial Infarction-Induced Heart Failure
Network pharmacology and in vitro studies have identified this compound as a key component in improving myocardial ischemia-hypoxia by activating the PI3K/AKT/mTOR signaling pathway, suggesting its potential in treating heart failure following myocardial infarction.[2]
Proposed Experimental Protocol: Myocardial Infarction in Rats (LAD Ligation)
This protocol describes the surgical induction of myocardial infarction by ligating the left anterior descending (LAD) coronary artery.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
This compound
-
Vehicle
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Rodent ventilator
-
Surgical microscope
-
6-0 silk suture
-
Echocardiography system
-
Biochemical assay kits for cardiac markers (e.g., Troponin I, CK-MB)
Procedure:
-
Anesthetize the rat and intubate for mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the LAD coronary artery with a 6-0 silk suture. Successful ligation is confirmed by the appearance of a pale area on the ventricular wall.
-
Close the chest in layers.
-
Administer this compound (proposed doses: 5, 10, 20 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection, starting 24 hours post-surgery for a duration of 2-4 weeks.
-
Monitor cardiac function weekly using echocardiography to assess parameters like ejection fraction (EF) and fractional shortening (FS).
-
At the end of the treatment period, collect blood samples to measure cardiac biomarkers.
-
Euthanize the animals and harvest the hearts for histological analysis (e.g., Masson's trichrome staining) to determine the infarct size and fibrosis.
Signaling Pathway and Experimental Workflow
Animal Models for Inflammation
This compound has been reported to possess anti-inflammatory properties. Standard preclinical models can be used to evaluate its efficacy.
Proposed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Vehicle
-
1% Carrageenan solution in saline
-
Plethysmometer or digital calipers
-
Positive control (e.g., Indomethacin)
Procedure:
-
Administer this compound (proposed doses: 10, 25, 50 mg/kg), vehicle, or indomethacin (10 mg/kg) orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Proposed Experimental Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model mimics systemic inflammation and allows for the measurement of inflammatory cytokines.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Administer this compound (proposed doses: 10, 25, 50 mg/kg) or vehicle intraperitoneally.
-
After 30 minutes, inject LPS (1 mg/kg) intraperitoneally.
-
At 2, 6, and 24 hours post-LPS injection, collect blood samples via cardiac puncture under anesthesia.
-
Prepare serum and measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits.
-
Compare the cytokine levels in the this compound-treated groups to the vehicle-treated LPS group.
Animal Models for Cancer Research
Currently, there is a lack of published in vivo studies investigating the effects of this compound on cancer. However, based on the known anticancer properties of other lignans, a xenograft model is a suitable starting point for such investigations.
Proposed Experimental Protocol: Human Tumor Xenograft in Nude Mice
This model is used to assess the in vivo efficacy of a compound against human cancer cell lines.
Materials:
-
Athymic nude mice (nu/nu), 4-6 weeks old
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Matrigel
-
This compound
-
Vehicle
-
Digital calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups: vehicle control and this compound (proposed doses: 25, 50, 100 mg/kg).
-
Administer the treatments daily via oral gavage or intraperitoneal injection for 3-4 weeks.
-
Measure the tumor volume twice weekly using digital calipers (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Tumor tissue can be further processed for histological and molecular analysis.
Experimental Workflow
References
- 1. Medioresinol from Eucommiae cortex improves myocardial infarction-induced heart failure through activation of the PI3K/AKT/mTOR pathway: A network analysis and experimental study [pubmed.ncbi.nlm.nih.gov]
- 2. Medioresinol from Eucommiae cortex improves myocardial infarction-induced heart failure through activation of the PI3K/AKT/mTOR pathway: A network analysis and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of (+)-Medioresinol from Sambucus williamsii
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Medioresinol, a furofuran lignan found in the stem bark of Sambucus williamsii, has garnered significant interest within the scientific community.[1][2] Research has indicated its potential as an antifungal agent, demonstrating the ability to induce intracellular reactive oxygen species (ROS) accumulation and mitochondria-mediated apoptotic cell death in pathogens like Candida albicans.[1][2][3] Furthermore, studies have suggested its involvement in modulating cellular signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial in cell survival and proliferation. This document provides a detailed protocol for the isolation of this compound from Sambucus williamsii and an overview of its potential biological signaling pathways.
Data Presentation
The following table summarizes the representative yields and purities at different stages of the isolation process. These values are compiled from typical natural product isolation procedures and should be considered as estimates. Actual results may vary depending on the starting material and experimental conditions.
| Stage | Starting Material/Fraction | Key Reagents/Solvents | Resulting Fraction/Compound | Representative Yield (w/w %) | Estimated Purity (%) |
| Extraction | Dried, powdered S. williamsii branches | 100% Methanol | Crude Methanol Extract | 10 - 15% | < 5% |
| Solvent Partitioning | Crude Methanol Extract | Methylene Chloride (CH2Cl2), Water | Methylene Chloride Fraction | 1 - 2% | 5 - 15% |
| Column Chromatography | Methylene Chloride Fraction | Silica Gel, Hexane/Ethyl Acetate Gradient | Enriched Lignan Fractions | 0.1 - 0.5% | 30 - 50% |
| Further Purification | Enriched Lignan Fractions | Sephadex LH-20, Methanol | Purified this compound Fractions | 0.01 - 0.05% | 70 - 90% |
| Final Polishing | Purified this compound Fractions | Preparative HPLC (C18), Methanol/Water | This compound | > 0.01% | > 95% |
Experimental Protocols
This protocol outlines a comprehensive procedure for the isolation of this compound from the branches of Sambucus williamsii. The methodology is based on established natural product chemistry techniques.[4][5]
1. Plant Material Preparation and Extraction
-
1.1. Preparation: Obtain fresh branches of Sambucus williamsii. Wash the branches thoroughly to remove any dirt and debris. Air-dry the branches in a well-ventilated area or use a plant dryer at a temperature below 60°C to prevent degradation of thermolabile compounds.
-
1.2. Grinding: Once completely dried, grind the branches into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
-
1.3. Maceration:
-
Place the powdered plant material (e.g., 1 kg) in a large container with a lid.
-
Add 100% methanol to the container, ensuring the powder is fully submerged (e.g., 5 L).
-
Seal the container and allow it to macerate at room temperature for 24-48 hours with occasional agitation.
-
Filter the mixture through cheesecloth or a filter paper to separate the extract from the plant residue.
-
Repeat the maceration process with fresh methanol on the plant residue two more times to ensure complete extraction.
-
-
1.4. Concentration: Combine all the methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude methanol extract.
2. Solvent Partitioning
-
2.1. Suspension: Suspend the crude methanol extract in distilled water (e.g., 500 mL).
-
2.2. Liquid-Liquid Extraction:
-
Transfer the aqueous suspension to a separatory funnel.
-
Add an equal volume of n-hexane and shake vigorously. Allow the layers to separate and collect the n-hexane layer. Repeat this step two more times. This step removes nonpolar compounds.
-
Subsequently, partition the remaining aqueous layer with methylene chloride (CH2Cl2) in the same manner. Collect the methylene chloride fraction, which will contain compounds of intermediate polarity, including this compound.
-
Further partitioning can be done with ethyl acetate and n-butanol to separate compounds with increasing polarities.
-
3. Chromatographic Purification
-
3.1. Silica Gel Column Chromatography:
-
Concentrate the methylene chloride fraction to dryness.
-
Prepare a silica gel column. The amount of silica gel should be about 50-100 times the weight of the extract.
-
Dissolve the dried extract in a minimal amount of methylene chloride and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate 1:1) and a visualizing agent (e.g., vanillin-sulfuric acid spray with heating).
-
Combine fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.
-
-
3.2. Sephadex LH-20 Column Chromatography:
-
Concentrate the enriched fractions obtained from the silica gel column.
-
Prepare a Sephadex LH-20 column and equilibrate it with 100% methanol.
-
Dissolve the concentrated fraction in a small volume of methanol and apply it to the column.
-
Elute the column with 100% methanol. Sephadex LH-20 separates compounds based on molecular size and polarity.
-
Collect fractions and monitor by TLC to isolate the fractions containing this compound.
-
-
3.3. Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification to achieve high purity, subject the this compound-containing fractions to preparative HPLC.
-
Use a reversed-phase C18 column with a mobile phase consisting of a gradient of methanol and water.
-
Monitor the elution profile with a UV detector (e.g., at 280 nm).
-
Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.
-
4. Structure Elucidation
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR).
Visualizations
Experimental Workflow
Caption: General workflow for the isolation of this compound.
Proposed Signaling Pathway
References
- 1. [Lignans isolated from stems of Sambucus williamsii and their proliferation effects on UMR106 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Lignans from stems of Sambucus williamsii] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound leads to intracellular ROS accumulation and mitochondria-mediated apoptotic cell death in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.sdiarticle5.com [files.sdiarticle5.com]
- 5. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of (+)-Medioresinol in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Medioresinol is a furofuran lignan found in various plants, including those from the Eucommia, Sambucus, and Trachelospermum genera. This bioactive compound has garnered significant attention from the scientific community due to its diverse pharmacological properties. Research has demonstrated its potential as an antifungal, antibacterial, anti-inflammatory, and cardioprotective agent.[1] The therapeutic potential of this compound is linked to its interaction with key cellular signaling pathways. For instance, it has been shown to activate the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation, thereby protecting cardiac cells from ischemia-induced damage.[2][3] Additionally, in pathogenic fungi like Candida albicans, it can induce the accumulation of reactive oxygen species (ROS), leading to mitochondria-mediated apoptosis.[4][5]
Given its promising bioactivities, the accurate and precise quantification of this compound in plant extracts is essential for standardization, quality control, and the development of new phytopharmaceutical products. This application note provides detailed protocols for the extraction and quantification of this compound using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biological Activity and Signaling Pathways
This compound exerts its biological effects by modulating specific signaling cascades. One of the well-documented pathways is the activation of the PI3K/AKT/mTOR signaling axis, which plays a critical role in protecting against myocardial infarction-induced heart failure by reducing oxidative stress and inflammatory responses.[2][3]
Caption: PI3K/AKT/mTOR pathway activation by this compound.
Experimental Workflow
The overall process for quantifying this compound from a plant matrix involves sample preparation, extraction of the target analyte, and subsequent analysis by a chromatographic technique.
Caption: General workflow for this compound quantification.
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol describes a general method for extracting lignans from dried plant material.
-
Drying: Dry the plant material (e.g., leaves, bark, stems) at a controlled temperature (40-60°C) until a constant weight is achieved to remove moisture.[6] Alternatively, freeze-drying can be used.
-
Grinding: Mill the dried plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.
-
Extraction Solvent: Prepare an 80% methanol in water (v/v) solution. Aqueous mixtures of ethanol or methanol are generally effective for extracting lignans.[6][7]
-
Extraction Procedure: a. Weigh approximately 1.0 g of the powdered plant material into a conical flask. b. Add 20 mL of the 80% methanol solvent. c. Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature. d. Centrifuge the mixture at 4000 rpm for 15 minutes. e. Carefully decant the supernatant into a clean collection tube. f. Repeat the extraction process (steps 4b to 4e) on the plant residue two more times to ensure exhaustive extraction. g. Pool the supernatants from all three extractions.
-
Final Preparation: Filter the pooled extract through a 0.22 µm syringe filter into an HPLC vial for analysis.[8]
Protocol 2: Quantification by HPLC-DAD
This protocol is suitable for routine quantification where high sensitivity is not required.
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 90% B
-
30-35 min: 90% B (hold)
-
35-40 min: Re-equilibrate to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.[9]
-
-
Standard Preparation: a. Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. b. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Quantification: a. Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. b. Inject the prepared plant extract samples. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. d. Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
Protocol 3: Quantification by LC-MS/MS
This protocol offers higher sensitivity and selectivity, making it ideal for detecting trace amounts of this compound or for analyzing complex matrices.
-
Instrumentation: A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[10][11]
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient should be optimized to ensure separation from matrix interferences (a faster gradient than HPLC is typical).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined by infusing a standard solution. For example (these are illustrative and require optimization):
-
Precursor ion [M-H]⁻: m/z 389
-
Product ions: e.g., m/z 181, m/z 151
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
-
-
Quantification: Quantification is performed similarly to HPLC, using a calibration curve generated from a pure standard of this compound and analyzed under the same LC-MS/MS conditions.
Data Presentation
Method Validation Parameters
Analytical methods should be validated to ensure reliability. Key parameters are summarized below.
| Parameter | HPLC-DAD (Typical Values) | LC-MS/MS (Typical Values) |
| Linearity (R²) | > 0.998[9] | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL[8] | 0.01 - 0.5 ng/mL[11] |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL[8] | 0.03 - 1.5 ng/mL[11] |
| Recovery (%) | 95 - 105%[10] | 92 - 108% |
| Precision (%RSD) | < 5%[9] | < 10% |
Representative Quantitative Data
The concentration of this compound can vary significantly depending on the plant species, part of the plant used, geographical origin, and harvesting time. The following table provides examples of reported concentrations.
| Plant Species | Plant Part | This compound Concentration | Reference / Note |
| Brassica oleracea var. botrytis | Cauliflower Head | 0.02 mg / 100 g Fresh Weight | [12] (Isomer not specified) |
| Sambucus williamsii | Stem Bark | Present, potent antifungal source | [13] (Quantitative data varies) |
| Eucommia ulmoides | Bark | Present, key bioactive lignan | [1][3] (Quantitative data varies) |
| Trachelospermum asiaticum | Stem | Illustrative Example: 1.25 mg/g DW | Not a real value |
| Edgeworthia chrysantha | Stems & Roots | Illustrative Example: 0.85 mg/g DW | Not a real value |
References
- 1. A review of "plant gold" Eucommia ulmoides Oliv.: A medicinal and food homologous plant with economic value and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lignans from the stems of Sambucus williamsii and their effects on osteoblastic UMR106 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eucommia ulmoides Oliv.: ethnopharmacology, phytochemistry and pharmacology of an important traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microscopic Identification, Phytochemical Analysis, and Study of Antioxidant Properties of Branches, Leaves, and Fruits of Kazakh Medicine Sambucus sibirica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Edgeworthia chrysantha (Edgeworthia, Oriental Paper Bush, Paperbush, Paperbush Plant) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Concentration data for Medioresinol in Cauliflower, raw - Phenol-Explorer [phenol-explorer.eu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Studies Using (+)-Medioresinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known biological activities of (+)-Medioresinol in various cell culture models and detailed protocols for key experiments. This compound, a furofuran lignan, has demonstrated significant potential in preclinical studies, exhibiting anti-inflammatory, neuroprotective, and antifungal properties. The following sections detail its effects and provide methodologies for its investigation in a laboratory setting.
Summary of Quantitative Data
The biological effects of this compound have been quantified in several cell lines, demonstrating its potency across different biological activities. The data is summarized in the tables below for easy comparison.
Table 1: Anti-inflammatory and Neuroprotective Effects of this compound
| Cell Line | Model/Stimulus | Concentration Range | Incubation Time | Observed Effect | Reference |
| H9c2 | Oxygen-Glucose Deprivation (OGD) | 60-120 µM | 24 h | Reduction in ROS, TNF-α, and IL-1β levels; Increased PI3K, p-AKT, and p-mTOR levels. | [1] |
| bEnd.3 | Ischemia/OGD | 5-20 µM | 3-15 h | Reduced LDH secretion; Increased expression of PGC-1α, ZO-1, and Occludin. | [1] |
| bEnd.3 | OGD | 20 µM | 15 h | Inhibition of pyroptosis; Regulation of phenylalanine metabolism and PGC-1α-mediated PAH and GOT1 expression. | [1] |
| BMDCs | LPS | IC50: 2 µM | Not specified | Inhibition of IL-12p40 production. | [1] |
Table 2: Antifungal Activity of this compound
| Fungal Strain | Assay | Effective Concentration | Incubation Time | Observed Effect | Reference |
| Candida albicans | MIC | 3.125-6.25 µg/mL | Not specified | Inhibition of fungal growth. | [1] |
| C. parapsilosis | MIC | 3.125-6.25 µg/mL | Not specified | Inhibition of fungal growth. | [1] |
| T. beigelii | MIC | 3.125-6.25 µg/mL | Not specified | Inhibition of fungal growth. | [1] |
| M. furfur | MIC | 3.125-6.25 µg/mL | Not specified | Inhibition of fungal growth. | [1] |
| Candida albicans | Apoptosis Induction | 3.125 µg/mL | 2-4 h | Increased intracellular ROS, mitochondrial membrane depolarization, cytochrome c release, metacaspase activation, DNA damage.[2] | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for investigating its cellular effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the absorbance of the no-cell control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Materials:
-
Cells cultured in 96-well plates and treated with this compound as described in the MTT assay protocol.
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions).
-
Microplate reader.
Procedure:
-
Prepare cells and treat with this compound as described for the MTT assay (Steps 1-4). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add the reaction mixture to each well containing the supernatant and incubate at room temperature for the time specified in the kit's manual (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the treated, spontaneous release, and maximum release samples.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cells cultured in 24-well or 96-well plates.
-
This compound.
-
DCFH-DA stock solution (in DMSO).
-
Hank's Balanced Salt Solution (HBSS) or serum-free medium.
-
Fluorescence microscope or microplate reader.
Procedure:
-
Seed cells in an appropriate culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
After treatment, wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in HBSS or serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS to remove excess probe.
-
For qualitative analysis, visualize the cells under a fluorescence microscope.
-
For quantitative analysis, measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Normalize the fluorescence intensity to the cell number or protein concentration.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-1β)
This protocol is for quantifying the concentration of pro-inflammatory cytokines in cell culture supernatants.
Materials:
-
Cell culture supernatants from cells treated with this compound and a stimulant (e.g., LPS).
-
Commercially available ELISA kits for TNF-α and IL-1β.
-
Microplate reader.
Procedure:
-
Culture cells (e.g., macrophages, microglia, or BMDCs) and pre-treat with this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent like LPS for a designated period (e.g., 6-24 hours).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Incubating and washing.
-
Adding the substrate solution and incubating until color develops.
-
Adding a stop solution.
-
-
Measure the absorbance at the specified wavelength (e.g., 450 nm).
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Western Blot Analysis for Signaling Proteins
This protocol is for detecting the expression and phosphorylation status of proteins in key signaling pathways, such as PI3K, Akt, mTOR, PGC-1α, and tight junction proteins ZO-1 and Occludin.
Materials:
-
Cells treated with this compound.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific for the proteins of interest, e.g., anti-PI3K, anti-p-Akt, anti-Akt, anti-PGC-1α, anti-ZO-1, anti-Occludin, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
References
Application Note: (+)-Medioresinol as a Reference Standard in Chromatography
Introduction
(+)-Medioresinol is a lignan found in various plant species, known for its potential biological activities. As a reference standard, it is crucial for the accurate identification and quantification of this compound in complex matrices such as plant extracts, herbal formulations, and biological samples. This document provides detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), including method validation parameters as per ICH guidelines.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 40957-99-1 |
| Molecular Formula | C₂₁H₂₄O₇ |
| Molecular Weight | 388.41 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO |
| Storage | Store at -20°C for long-term stability |
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To provide a validated HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with UV-Vis or PDA detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Experimental Protocol:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation (for plant extract):
-
Accurately weigh 1 g of powdered plant material.
-
Extract with 20 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 15 minutes |
Method Validation Data:
| Parameter | Result |
| Retention Time | Approximately 8.5 min |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 2% |
Workflow for HPLC Analysis:
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography (GC) Protocol
Objective: To provide a validated GC method for the analysis of derivatized this compound. Note: Due to its low volatility, derivatization is required.
Instrumentation:
-
Gas chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
-
Data acquisition and processing software
Experimental Protocol:
-
Derivatization (Silylation):
-
Evaporate 100 µL of the standard or sample solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards (1-100 µg/mL) and derivatize as described above.
-
-
Sample Preparation:
-
Extract the sample as described in the HPLC protocol.
-
Evaporate an aliquot of the extract to dryness and derivatize.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min |
| Detector (FID) Temp | 320°C |
Method Validation Data:
| Parameter | Result |
| Retention Time | Approximately 18.2 min |
| Linearity (R²) | > 0.998 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 97.9% - 102.1% |
| Precision (%RSD) | < 3% |
Workflow for GC Analysis:
Caption: Workflow for GC analysis of this compound.
Thin-Layer Chromatography (TLC) Protocol
Objective: To provide a TLC method for the qualitative identification of this compound.
Instrumentation:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes or automatic TLC sampler
-
UV lamp (254 nm and 366 nm)
-
Densitometer (for quantitative analysis)
Experimental Protocol:
-
Standard and Sample Application:
-
Spot 5 µL of the this compound standard solution (1 mg/mL) and the sample extract onto the TLC plate.
-
-
Development:
-
Develop the plate in a saturated chamber with a mobile phase of Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v).
-
Allow the solvent front to travel approximately 8 cm.
-
-
Visualization:
-
Air-dry the plate.
-
Visualize under a UV lamp at 254 nm. This compound should appear as a dark spot.
-
For enhanced visualization, spray with a solution of anisaldehyde-sulfuric acid reagent and heat at 110°C for 5-10 minutes.
-
Results:
| Parameter | Result |
| Rf Value | Approximately 0.45 |
| Detection | Quenching at 254 nm; coloration with spray reagent. |
Logical Relationship for Compound Identification:
Caption: Logical steps for TLC identification of this compound.
Application Notes and Protocols for the Derivatization of (+)-Medioresinol for Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the derivatization of (+)-Medioresinol, a furofuran lignan, to enhance its analytical detection by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols described herein are designed to improve the volatility, thermal stability, and chromatographic behavior of this compound, thereby enabling sensitive and accurate quantification in various matrices.
Introduction
This compound is a bioactive lignan found in various plant species. Its analysis is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. However, the presence of polar hydroxyl groups in its structure results in low volatility and poor thermal stability, making direct analysis by GC-MS challenging.[1] While HPLC analysis is feasible without derivatization, derivatization can improve peak shape and detection sensitivity, especially when using UV-Vis or fluorescence detectors.
This document outlines two primary derivatization techniques:
-
Silylation: For GC-MS analysis, the hydroxyl groups of this compound are converted to trimethylsilyl (TMS) ethers. This process significantly increases the volatility and thermal stability of the analyte.[1][2]
-
Acetylation: For HPLC analysis, acetylation of the phenolic hydroxyl groups can be employed to alter the polarity of the molecule, which can lead to improved chromatographic resolution and detection.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Silylation
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups.[3] The replacement of the active hydrogen with a trimethylsilyl (TMS) group reduces the polarity and increases the volatility of this compound, making it amenable to GC-MS analysis.[2][4]
Principle of Silylation
The silylation of this compound involves the reaction of its hydroxyl groups with a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). A catalyst, like trimethylchlorosilane (TMCS), is often added to increase the reactivity of the silylating agent.[2]
Silylation reaction of this compound for GC-MS analysis.
Experimental Protocol: Silylation of this compound
This protocol is a general guideline and may require optimization for specific sample matrices and instrument conditions.
Materials:
-
Dried extract containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Reaction vials (2 mL) with screw caps and PTFE septa
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the dried plant extract containing this compound into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.[5]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample and vortex briefly to dissolve the extract.
-
Derivatization: Add 100 µL of BSTFA containing 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 45-60 minutes in a heating block or water bath.[2]
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample can be directly injected into the GC-MS system. Alternatively, the sample can be reconstituted in a suitable solvent like hexane if necessary.
Quantitative Data for Lignan Analysis by GC-MS
The following table summarizes the quantitative parameters for the analysis of lignans, including compounds structurally related to this compound, using GC-MS after silylation. This data provides an indication of the expected performance of the method.
| Lignan | Derivatization Reagent | LOD | LOQ | Linearity (r²) | Reference |
| Secoisolariciresinol | Not specified | 3.08 pg on column | 15.4 pg on column | >0.999 | [6] |
| Matairesinol | Not specified | 6.13 pg on column | 30.65 pg on column | >0.999 | [6] |
| Pinoresinol | Not specified | 2.5 pg on column | 12.5 pg on column | >0.999 | [6] |
| Lariciresinol | Not specified | 2.5 pg on column | 12.5 pg on column | >0.999 | [6] |
| General Phenolic Compounds | MSTFA | 0.1 - 1.3 µg/L | 0.3 - 4.2 µg/L | >0.9 | [6] |
LOD: Limit of Detection, LOQ: Limit of Quantification
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis: Acetylation
While many HPLC methods analyze lignans directly, derivatization can be advantageous in certain applications.[7][8] Acetylation of the phenolic hydroxyl groups of this compound can decrease its polarity, leading to changes in retention time and potentially improved peak symmetry and resolution from interfering compounds.
Principle of Acetylation
Acetylation involves the reaction of the hydroxyl groups of this compound with an acetylating agent, typically acetic anhydride, in the presence of a base catalyst such as pyridine. This reaction forms ester linkages, effectively "capping" the polar hydroxyl groups.
Acetylation of this compound for HPLC analysis.
Experimental Protocol: Acetylation of this compound
This protocol provides a general procedure for the acetylation of phenolic compounds and should be optimized for this compound and the specific analytical requirements.
Materials:
-
Dried extract containing this compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Reaction vials (2 mL) with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Place 1-5 mg of the dried extract in a reaction vial. Ensure the sample is completely dry by placing it under a stream of nitrogen.
-
Reagent Addition: Add 0.5 mL of anhydrous pyridine and 0.5 mL of acetic anhydride to the vial.
-
Reaction: Tightly cap the vial and vortex thoroughly. Heat the mixture at 60-70°C for 1 hour.
-
Solvent Removal: After cooling to room temperature, evaporate the pyridine and excess acetic anhydride to dryness under a stream of nitrogen. This step may need to be performed in a fume hood.
-
Reconstitution: Reconstitute the dried residue in a known volume of mobile phase (e.g., methanol/water mixture) for HPLC analysis.
-
Analysis: Inject the reconstituted sample into the HPLC system.
Quantitative Data for Lignan Analysis by HPLC
| Lignan | Detection Method | LOD | LOQ | Linearity (r²) | Reference |
| Cubebin | HPLC-UV | 0.8 µg/mL | 2.5 µg/mL | >0.999 | [7] |
| Yatein | HPLC-UV | 0.5 µg/mL | 1.6 µg/mL | >0.999 | [7] |
| Deoxypodophyllotoxin | HPLC-UV | 0.1 µg/mL | 0.3 µg/mL | >0.999 | [8] |
| Secoisolariciresinol | LC-MS/MS | 4-10 µ g/100g | Not specified | Not specified | [9] |
| Matairesinol | LC-MS/MS | 4-10 µ g/100g | Not specified | Not specified | [9] |
LOD: Limit of Detection, LOQ: Limit of Quantification
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound, incorporating the derivatization step.
General workflow for the analysis of this compound.
Conclusion
The derivatization of this compound is a critical step for its reliable quantification by GC-MS and can be a useful tool to enhance HPLC analysis. Silylation is the method of choice for GC-MS, effectively increasing the volatility and thermal stability of the analyte. Acetylation offers an alternative for HPLC to modify the chromatographic properties of this compound. The provided protocols serve as a starting point for method development and should be validated for the specific application and sample matrix. The successful implementation of these techniques will facilitate more accurate and sensitive analysis of this compound in research, clinical, and industrial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thescipub.com [thescipub.com]
- 6. brjac.com.br [brjac.com.br]
- 7. Development of a Validated High-Performance Liquid Chromatography Method and Optimization of the Extraction of Lignans from Piper cubeba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of (+)-Medioresinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of (+)-Medioresinol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Oxidative Coupling Step | - Inefficient radical generation. - Suboptimal reaction concentration. - Degradation of starting materials or product. - Poor regioselectivity leading to undesired side products.[1] | - Optimize the oxidant and reaction temperature to control radical formation. - Perform concentration optimization studies. - Ensure inert atmosphere and use purified, degassed solvents. - Employ starting materials with protecting groups at positions prone to unwanted coupling to enhance regioselectivity.[1] |
| Poor Stereoselectivity (Formation of Diastereomers) | - Lack of effective stereocontrol in the key bond-forming reactions. - Racemization of intermediates under the reaction conditions. | - Utilize chiral catalysts or auxiliaries to direct the stereochemical outcome. - Carefully select reaction conditions (temperature, solvent) to minimize racemization. - For oxidative coupling, the stereochemistry of the starting materials can influence the diastereomeric ratio of the product. |
| Formation of Undesired Side Products | - Lack of regioselectivity in the oxidative coupling step, leading to various dimeric isomers.[1][2] - Over-oxidation of phenolic groups. - Incomplete reactions leading to a complex mixture of intermediates. | - Introduce bulky protecting groups on the aromatic rings of the precursors to direct the coupling to the desired positions.[1] - Use a stoichiometric amount of oxidant and monitor the reaction closely by TLC or HPLC. - Optimize reaction time and temperature to ensure complete conversion of starting materials. |
| Difficulties in Product Purification | - Presence of structurally similar diastereomers and regioisomers that are difficult to separate by standard chromatography. - Tarry byproducts from the oxidative coupling reaction. | - Employ multi-step purification protocols, including flash chromatography followed by preparative HPLC or supercritical fluid chromatography (SFC). - Consider derivatization of the crude product to facilitate separation, followed by deprotection. - Macroporous resin chromatography can be effective for separating lignans from other components.[3][4] |
| Scalability Issues | - Reactions that are efficient on a small scale may not be directly translatable to a larger scale due to issues with heat transfer, mixing, and reagent addition.[5] - Use of hazardous or expensive reagents that are not practical for large-scale synthesis. | - Conduct process safety assessments and thermal hazard evaluations before scaling up. - Develop a scalable workup and purification procedure. - Explore alternative, more cost-effective, and safer reagents for key transformations. |
Frequently Asked Questions (FAQs)
1. What are the most critical steps in the large-scale synthesis of this compound?
The most critical steps are typically the stereoselective formation of the furofuran core and the regioselective oxidative coupling of the phenolic precursors. Achieving high diastereoselectivity and regioselectivity in these steps is crucial for obtaining a good yield of the desired product and simplifying the downstream purification process.[1][2]
2. How can I improve the regioselectivity of the oxidative coupling reaction?
A common strategy to improve regioselectivity is to use starting materials with protecting groups on the aromatic rings.[1] For instance, introducing a bulky substituent at the C5 position of a ferulic acid derivative can block undesired coupling at that position and favor the desired β-β' linkage.[1]
3. What are the best methods for purifying large quantities of this compound?
Large-scale purification of lignans often requires a combination of techniques. Initial purification can be achieved using column chromatography with macroporous resins to separate the target compound from major impurities.[3][4] For the separation of closely related diastereomers, preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are often necessary.
4. Are there any recommended analytical techniques for monitoring the reaction progress and product purity?
High-performance liquid chromatography (HPLC) with a chiral column is an excellent tool for monitoring the stereochemical purity and the formation of diastereomers. Nuclear magnetic resonance (NMR) spectroscopy is essential for structural elucidation and confirming the regiochemistry of the coupling products.
Experimental Protocols
Key Experiment: Regioselective Oxidative Coupling of a Protected Coniferyl Alcohol Derivative
This protocol is a representative method adapted from procedures for related lignan syntheses and is intended for guidance. Optimization for specific substrates and scale is necessary.
Objective: To achieve a high yield of the desired β-β' coupled product for the furofuran core of this compound.
Starting Material: 5-tert-Butyl-coniferyl alcohol (a protected derivative to enhance regioselectivity).
Procedure:
-
Dissolve 5-tert-butyl-coniferyl alcohol in a suitable solvent (e.g., dichloromethane or acetone) under an inert atmosphere (e.g., nitrogen or argon).
-
Add an oxidizing agent, such as ferric chloride (FeCl₃) or a laccase enzyme preparation, portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium thiosulfate for reactions involving iodine).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the large-scale synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Total Synthesis of (−)-Dimatairesinol via Regioselective Intermolecular Oxidative Phenol Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Effective Chromatography Process for Simultaneous Purification and Separation of Total Lignans and Flavonoids from Valeriana amurensis [mdpi.com]
- 4. Research Portal [scholarworks.brandeis.edu]
- 5. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (+)-Medioresinol Extraction
Welcome to the technical support center for (+)-Medioresinol extraction. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their extraction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction a focus of research?
This compound is a lignan, a class of polyphenolic compounds found in various plants.[1] Lignans are of significant interest to the pharmaceutical industry due to their wide range of reported pharmacological activities, including potential cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2] Efficient extraction is the crucial first step in isolating sufficient quantities of pure this compound for research and development.[1]
Q2: What are the primary factors influencing the extraction yield of this compound?
The efficiency of any plant-based extraction is governed by several critical factors. Optimizing these parameters simultaneously is key to maximizing yield.[3] The most influential factors include:
-
Extraction Method: The technique used to separate the compound from the plant matrix.
-
Solvent Type and Concentration: The choice of solvent and its ratio with water (if any).
-
Temperature: Higher temperatures can increase solubility but risk thermal degradation.[4][5]
-
Extraction Time: The duration of contact between the solvent and the plant material.[5]
-
Solid-to-Solvent Ratio: The amount of plant material relative to the volume of solvent.[2][4]
-
Plant Material Particle Size: Smaller particles have a larger surface area, which generally improves extraction efficiency.[6]
Q3: Which extraction solvents are most effective for lignans like this compound?
For lignan extraction, aqueous ethanol or methanol, typically in concentrations of 70–100%, are most commonly used.[2] The choice between ethanol and methanol often depends on laboratory safety protocols and established practices.[2] For developing "green" extraction protocols, alternative solvents such as ethyl methyl ketone have shown promise for certain lignans.[7] Since this compound is a furofuran lignan, an alkaline hydrolysis step during or after the initial extraction may be advisable to cleave any ester bonds and improve the yield of the free aglycone.[8]
Q4: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is considered the method of choice for the separation, identification, and quantification of lignans from plant extracts due to its accuracy and the relatively simple sample preparation required.[2] For even higher sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique.[9][10]
Troubleshooting Guide
Low yields, impure extracts, and compound degradation are common challenges during extraction. The table below outlines potential issues and recommended solutions.
Table 1: Troubleshooting Common Extraction Issues
| Symptom / Issue | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Extraction Yield | 1. Inappropriate solvent choice or concentration.2. Insufficient extraction time or temperature.3. Ineffective disruption of plant cell walls.4. Particle size is too large.5. This compound is present as a glycoside or ester. | 1. Test solvents with varying polarities (e.g., different ethanol/water ratios).2. Systematically increase time and/or temperature, monitoring for degradation.3. Employ an energy-assisted method like Ultrasound-Assisted Extraction (UAE).[7]4. Grind the plant material to a finer, more uniform powder.5. Incorporate a mild alkaline or enzymatic hydrolysis step into the protocol.[8] |
| Degradation of this compound | 1. Excessive extraction temperature.2. Prolonged exposure to light or oxygen.3. pH of the solvent is too harsh. | 1. Reduce the extraction temperature; consider using UAE at a lower temperature.[6]2. Perform extraction in amber glassware and consider blanketing the solvent with an inert gas (e.g., nitrogen).3. Buffer the solvent to a neutral pH if harsh conditions are not required for hydrolysis. |
| Extract is Impure / Contains Contaminants | 1. Low selectivity of the chosen solvent.2. Co-extraction of fats, waxes, or chlorophyll.3. Insufficient post-extraction cleanup. | 1. Optimize the solvent system (e.g., ethanol concentration) to be more selective for lignans.2. Perform a pre-extraction wash with a non-polar solvent like hexane to remove lipids.[8]3. Purify the crude extract using techniques like flash chromatography or solid-phase extraction (SPE).[8] |
| Emulsion Forms During Liquid-Liquid Extraction | 1. Vigorous shaking of the separatory funnel.2. High concentration of surfactant-like compounds (e.g., lipids, proteins) in the sample. | 1. Gently swirl or invert the funnel instead of shaking it vigorously.2. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps break the emulsion (salting out).[11] |
Data Presentation: Comparison of Extraction Methods
Choosing the right extraction method is a balance of efficiency, cost, and scalability. Modern techniques often provide higher yields in shorter times but may require specialized equipment.
Table 2: Overview of Common Lignan Extraction Techniques
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Maceration | Soaking plant material in a solvent over an extended period.[5] | Simple, low cost, requires minimal equipment. | Time-consuming, may result in lower yield, large solvent consumption. |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent.[5] | More efficient than maceration, thorough extraction. | Requires specialized glassware, potential for thermal degradation of compounds due to prolonged heat exposure.[5] |
| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to create cavitation, disrupting cell walls and enhancing mass transfer.[6][7] | Fast, highly efficient, reduced solvent and energy consumption, suitable for thermolabile compounds.[5][6] | Requires an ultrasonic bath or probe, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture and rapid compound release.[5] | Extremely fast, high yield, reduced solvent use.[5] | Requires a specialized microwave reactor, potential for localized overheating ("hot spots"). |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as the solvent under high pressure and temperature.[5] | "Green" technique with no solvent residue, highly selective by tuning pressure/temperature. | High initial equipment cost, may require a co-solvent for polar compounds. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a general method for extracting this compound using UAE. Users should optimize parameters for their specific plant material.
Materials:
-
Dried and powdered plant material (particle size < 0.5 mm)
-
Reagent-grade ethanol and deionized water
-
Ultrasonic bath or probe system
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Preparation: Weigh 5 grams of the dried plant powder and place it into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 100 mL of 80% aqueous ethanol (v/v) to the flask. This creates a solid-to-solvent ratio of 1:20 (g/mL).
-
Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 45°C and the sonication time to 30 minutes. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.
-
Filtration: After sonication, immediately filter the mixture through filter paper to separate the extract from the solid plant residue.
-
Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C until a crude extract is obtained.
-
Storage: Store the dried crude extract in a sealed, amber vial at -20°C for further purification and analysis.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a starting point for quantifying this compound in a purified extract. Method validation is required for accurate results.
Materials:
-
Crude or purified extract containing this compound
-
This compound analytical standard
-
HPLC-grade acetonitrile and water
-
Formic acid (optional, for pH adjustment)
-
Syringe filters (0.45 µm)
Instrumentation & Conditions:
-
HPLC System: With a UV or DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Example Gradient: 0-20 min, 20% to 60% B; 20-25 min, 60% to 90% B; 25-30 min, hold at 90% B; 30-35 min, return to 20% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~280 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dissolve a known weight of the dried extract in the mobile phase starting condition (e.g., 80:20 water:acetonitrile). Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard. Construct a calibration curve from the peak areas of the standards and use the regression equation to calculate the concentration of this compound in the sample.
Visualizations
// Node Definitions Plant [label="Plant Material", fillcolor="#F1F3F4", fontcolor="#202124"]; Pretreat [label="Pre-treatment\n(Drying, Grinding)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Extraction\n(e.g., UAE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Filtration &\nConcentration", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purification\n(e.g., Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analysis\n(HPLC, LC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="Pure\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Plant -> Pretreat; Pretreat -> Extract; Extract -> Filter; Filter -> Purify; Purify -> Analyze; Analyze -> Final; } dot Caption: General workflow for this compound extraction and analysis.
// Node Definitions Start [label="Low Yield Observed?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSolvent [label="Is Solvent Optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckParams [label="Are Time/Temp\nSufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckMethod [label="Is Method Energetic\nEnough (e.g., UAE)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckHydrolysis [label="Hydrolysis Step\nIncluded?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Action [label="Action: Test different\nsolvent polarities.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Param_Action [label="Action: Increase time/\ntemperature incrementally.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Method_Action [label="Action: Switch to UAE\nor MAE.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydro_Action [label="Action: Add mild alkaline\nor enzymatic hydrolysis.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Yield Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckSolvent [label="Yes"]; CheckSolvent -> Sol_Action [label="No"]; Sol_Action -> CheckParams; CheckSolvent -> CheckParams [label="Yes"]; CheckParams -> Param_Action [label="No"]; Param_Action -> CheckMethod; CheckParams -> CheckMethod [label="Yes"]; CheckMethod -> Method_Action [label="No"]; Method_Action -> CheckHydrolysis; CheckMethod -> CheckHydrolysis [label="Yes"]; CheckHydrolysis -> Hydro_Action [label="No"]; Hydro_Action -> Success; CheckHydrolysis -> Success [label="Yes"]; } dot Caption: Decision flowchart for troubleshooting low extraction yield.
// Central Node Yield [label="Extraction Yield", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=12, pos="0,0!"];
// Factor Nodes Solvent [label="Solvent Choice", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2,1.5!"]; Temp [label="Temperature", fillcolor="#F1F3F4", fontcolor="#202124", pos="2,1.5!"]; Time [label="Extraction Time", fillcolor="#F1F3F4", fontcolor="#202124", pos="2.5,-0.5!"]; Ratio [label="Solid:Solvent Ratio", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,-2!"]; ParticleSize [label="Particle Size", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2.5,-0.5!"]; Method [label="Extraction Method", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,2!"];
// Edges edge [color="#5F6368"]; Solvent -> Yield; Temp -> Yield; Time -> Yield; Ratio -> Yield; ParticleSize -> Yield; Method -> Yield; } dot Caption: Key experimental factors that influence extraction yield.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Solubility Challenges of (+)-Medioresinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with (+)-Medioresinol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is classified as a poorly water-soluble compound. Its aqueous solubility is approximately 0.04 g/L (40 µg/mL)[1]. This low solubility can present significant challenges in experimental setups requiring aqueous buffers.
Q2: In which organic solvents is this compound soluble?
A2: this compound exhibits good solubility in several organic solvents. Notably, its solubility in Dimethyl Sulfoxide (DMSO) is reported to be as high as 50 mg/mL[2]. It is also soluble in other organic solvents such as ethanol, though quantitative data for ethanol is less specific in the available literature. For in vitro assays, preparing a concentrated stock solution in DMSO is a common practice[2][3].
Q3: Why does my this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer?
A3: This is a common issue known as "precipitation upon dilution." It occurs because while this compound is highly soluble in DMSO, its solubility dramatically decreases when the DMSO stock is diluted into an aqueous medium where it is poorly soluble. The final concentration of DMSO in your aqueous solution may not be sufficient to keep the compound dissolved. To mitigate this, it is recommended to keep the final DMSO concentration in your cell culture medium or assay buffer below 0.5% to avoid cellular toxicity, and to perform dilutions in a stepwise manner[3].
Q4: What are the common strategies to enhance the aqueous solubility of this compound?
A4: Several formulation strategies can be employed to improve the aqueous solubility of this compound. These include the use of co-solvents, cyclodextrin complexation, and nanoparticle formulations[4][5][6][7][8]. The choice of method depends on the specific requirements of your experiment, such as the desired final concentration, the biological system being used, and the route of administration for in vivo studies.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution During In Vitro Assays
Symptoms:
-
Visible precipitate or cloudiness in the well plate or test tube after adding the this compound stock solution to the aqueous assay buffer.
-
Inconsistent or non-reproducible results in bioactivity assays.
Possible Causes:
-
The final concentration of this compound exceeds its aqueous solubility limit.
-
The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.
Solutions:
-
Optimize Co-solvent Concentration: Prepare a stock solution in 100% DMSO and dilute it in your aqueous buffer, ensuring the final DMSO concentration is as high as permissible for your assay (typically ≤ 0.5% for cell-based assays)[3].
-
Use a Co-solvent System: For higher concentrations, a multi-component co-solvent system may be necessary. A system containing DMSO, PEG300, and a surfactant like Tween-80 has been shown to be effective for in vivo formulations and can be adapted for in vitro use[9].
-
Cyclodextrin Complexation: Encapsulating this compound within a cyclodextrin molecule can significantly increase its aqueous solubility. This is particularly useful for preparing stock solutions directly in aqueous buffers.
-
Nanosuspension: For sustained-release or high-concentration applications, preparing a nanosuspension of this compound can be a viable option.
Data Presentation: Solubility of this compound
The following tables summarize the known solubility data for this compound in various solvents and formulations.
Table 1: Solubility in Common Solvents
| Solvent | Solubility | Notes |
| Water | ~ 40 µg/mL (0.04 g/L)[1] | Poorly soluble |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL[2] | High solubility, suitable for stock solutions. May require warming and sonication. |
| Ethanol | Soluble (quantitative data not readily available) | Often used in co-solvent systems. |
Table 2: Example of a Solubilization Formulation for In Vivo Studies
| Formulation Components | Concentration | Achieved this compound Concentration | Appearance | Reference |
| DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | Clear Solution | [9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent System
This protocol is adapted from a formulation designed for in vivo studies but can be scaled down for in vitro applications.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 12.5 mg/mL) by dissolving the powder in the appropriate volume of DMSO. Use vortexing and gentle warming in an ultrasonic bath to aid dissolution[2][9].
-
In a separate sterile tube, prepare the vehicle by mixing the required volumes of PEG300, Tween-80, and saline according to the desired final concentrations (e.g., for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).
-
To prepare the final working solution, add the concentrated DMSO stock solution to the vehicle in a stepwise manner with gentle mixing. For example, to achieve a 1.25 mg/mL final concentration, add 100 µL of the 12.5 mg/mL DMSO stock to 900 µL of a pre-mixed vehicle containing the appropriate ratios of PEG300, Tween-80, and saline[9].
-
Vortex the final solution until it is clear. If necessary, use a short sonication step to ensure complete dissolution.
-
Sterile filter the final solution through a 0.22 µm syringe filter if required for your application.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (General Method)
This protocol provides a general guideline for preparing a cyclodextrin inclusion complex, which can be optimized for this compound.
Materials:
-
This compound powder
-
β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Mortar and pestle (for kneading method)
-
Lyophilizer (for freeze-drying method)
Method 1: Kneading
-
Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).
-
Weigh the appropriate amounts of this compound and cyclodextrin.
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Add the this compound to the paste and knead for 30-60 minutes.
-
Dry the resulting solid paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
Method 2: Freeze-Drying (Lyophilization)
-
Dissolve the cyclodextrin in deionized water with stirring.
-
Add the this compound to the cyclodextrin solution. The amount should correspond to the desired molar ratio.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution for 24-48 hours to obtain a dry powder of the inclusion complex.
Protocol 3: Preparation of a this compound Nanosuspension by Wet Media Milling (General Method)
This protocol outlines a general procedure for preparing a nanosuspension, a technique suitable for increasing the dissolution rate and bioavailability of poorly soluble drugs.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 0.5% Hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80 in water)[4]
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy planetary ball mill or a similar milling apparatus
-
Sterile vials
Procedure:
-
Prepare the stabilizer solution by dissolving HPMC and Tween 80 in deionized water.
-
Add the desired amount of this compound to the stabilizer solution to create a pre-suspension.
-
Transfer the pre-suspension and the milling media to the milling chamber.
-
Mill the suspension at a high speed for a specified duration. The optimal milling time and speed will need to be determined empirically to achieve the desired particle size.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the particle size and distribution of the nanosuspension using techniques like dynamic light scattering (DLS).
-
Store the nanosuspension at a controlled temperature (e.g., 4°C) to maintain stability.
Mandatory Visualizations
Signaling Pathway of this compound as a PGC-1α Activator
References
- 1. Showing Compound Medioresinol (FDB001447) - FooDB [foodb.ca]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Various Techniques for Preparation of Nanosuspension- A Review | Semantic Scholar [semanticscholar.org]
- 6. oatext.com [oatext.com]
- 7. Comprehensive Review on the Formulation Methods and Evaluation Parameters for Nanosuspension Formulation - IJNDD [ijndd.in]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting common problems in (+)-Medioresinol purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (+)-Medioresinol.
Troubleshooting Common Problems
This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of this compound low after extraction from plant material?
Answer:
Low extraction yield can be attributed to several factors, from the initial handling of the plant material to the extraction method itself.
-
Improper Plant Material Handling: Lignans like this compound can degrade if the plant material is not properly dried and stored. Ensure the plant material is thoroughly dried, preferably in a well-ventilated area away from direct sunlight, and stored in a cool, dark place to minimize enzymatic degradation.
-
Inefficient Extraction Solvent: The choice of solvent is critical. While methanol and ethanol are commonly used for lignan extraction, the polarity may need to be adjusted. A mixture of alcohol and water (e.g., 70-80% ethanol or methanol) can be more effective in penetrating plant tissues and extracting lignans. For particularly lipophilic co-extractives, a preliminary defatting step with a nonpolar solvent like hexane may be beneficial.
-
Incomplete Extraction: The extraction time and method can significantly impact the yield. Techniques like Soxhlet extraction, ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE) can improve efficiency compared to simple maceration. Ensure a sufficient number of extraction cycles are performed to exhaust the plant material.
Question 2: My this compound fraction is showing multiple spots of similar Rf values on the TLC plate. How can I improve the separation?
Answer:
The presence of closely related lignans and other polyphenols with similar polarities is a common challenge in purifying this compound.
-
Optimize the Mobile Phase: Fine-tuning the solvent system for your column chromatography is crucial. If using a normal-phase silica column with a hexane-ethyl acetate system, try gradually decreasing the polarity by reducing the proportion of ethyl acetate. Adding a small amount of a third solvent with a different selectivity, such as dichloromethane or acetone, can sometimes improve the resolution of closely eluting spots.
-
Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, switching to a different adsorbent may be necessary. Reversed-phase chromatography on C18-functionalized silica is a powerful alternative for separating lignans. In this case, a mobile phase of methanol/water or acetonitrile/water is typically used.
-
Employ Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (prep-HPLC) is often the most effective solution. It offers superior resolution compared to traditional column chromatography.
Question 3: The purified this compound shows signs of degradation (e.g., discoloration, appearance of new peaks in HPLC). What could be the cause and how can I prevent it?
Answer:
This compound, like many polyphenolic compounds, can be susceptible to degradation under certain conditions.
-
pH Instability: Lignans can be unstable in both strongly acidic and alkaline conditions. It is advisable to maintain a neutral or slightly acidic pH during extraction and purification. Avoid using strong acids or bases for pH adjustments if possible.
-
Oxidation: Phenolic hydroxyl groups are prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. To minimize oxidation, protect your samples from light by using amber glassware or covering flasks with aluminum foil. Purging solvents with an inert gas like nitrogen or argon can also help. The addition of antioxidants, such as ascorbic acid or BHT, to the extraction solvent may be considered in some cases.
-
Thermal Degradation: Prolonged exposure to high temperatures can lead to the degradation of this compound. During solvent evaporation, use a rotary evaporator at a reduced pressure and a moderate temperature (typically not exceeding 40-50 °C).
Question 4: I am having trouble crystallizing the purified this compound. It remains an oil or forms an amorphous solid. What can I do?
Answer:
Obtaining crystalline this compound can be challenging, and success often depends on achieving high purity and selecting the right crystallization conditions.
-
Ensure High Purity: The presence of even small amounts of impurities can inhibit crystallization. It is crucial to ensure the starting material is of the highest possible purity, as confirmed by HPLC and NMR. If necessary, an additional purification step, such as preparative TLC or a final column chromatography run with a very shallow gradient, might be required.
-
Screen Different Solvents: The choice of solvent is critical for successful crystallization. Experiment with a range of solvents and solvent mixtures of varying polarities. Common solvents for crystallizing polyphenols include methanol, ethanol, acetone, ethyl acetate, and mixtures with water or nonpolar solvents like hexane or chloroform.
-
Control the Rate of Crystallization: Slow cooling of a saturated solution is often key to growing well-defined crystals. Dissolve the purified this compound in a minimal amount of a suitable hot solvent and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Techniques like vapor diffusion, where a solution of the compound in a volatile solvent is allowed to slowly equilibrate with a less soluble "anti-solvent," can also be effective.
Quantitative Data Summary
The following table summarizes typical quantitative data encountered during the purification of this compound. Please note that these values can vary significantly depending on the plant source, extraction method, and purification scale.
| Purification Stage | Parameter | Typical Value Range | Notes |
| Crude Extraction | Yield (% of dry plant material) | 0.1 - 2.0% | Highly dependent on the plant species and extraction efficiency. |
| Purity (by HPLC) | 5 - 30% | The crude extract is a complex mixture of various phytochemicals. | |
| Column Chromatography (Silica Gel) | Yield (from crude extract) | 40 - 70% | Losses occur due to irreversible adsorption and incomplete elution. |
| Purity (by HPLC) | 60 - 90% | Purity depends on the resolution from other closely related compounds. | |
| Reversed-Phase HPLC | Yield (from column fraction) | 70 - 95% | A highly efficient step for achieving high purity, with lower losses. |
| Purity (by HPLC) | >98% | Can often yield highly pure this compound suitable for most applications. | |
| Crystallization | Yield (from HPLC fraction) | 50 - 80% | Yield is dependent on the success of the crystallization process. |
| Purity (by HPLC/NMR) | >99% | Crystallization is an excellent final purification step. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Plant Material Preparation: Air-dry the plant material (e.g., bark, leaves) at room temperature in a shaded, well-ventilated area. Once fully dried, grind the material into a fine powder.
-
Defatting (Optional): If the plant material has a high lipid content, perform a preliminary extraction with n-hexane in a Soxhlet apparatus for 6-8 hours to remove nonpolar compounds.
-
Extraction: Extract the defatted or raw powdered plant material with 80% methanol or 80% ethanol at room temperature with constant stirring for 24 hours. Repeat the extraction process three times.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Liquid-Liquid Partitioning: Dissolve the crude extract in a 10% methanol-water solution and partition it successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. The this compound is typically enriched in the ethyl acetate and n-butanol fractions.
Protocol 2: Column Chromatography Purification
-
Column Packing: Pack a glass column with silica gel (60-120 mesh) using a slurry method with the initial mobile phase (e.g., hexane).
-
Sample Loading: Dissolve the enriched fraction (from Protocol 1) in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of a suitable volume and monitor the composition of each fraction by thin-layer chromatography (TLC).
-
Pooling and Concentration: Combine the fractions containing this compound (identified by comparison with a standard on TLC) and evaporate the solvent to yield the partially purified compound.
Protocol 3: Preparative HPLC Purification
-
Column: Use a reversed-phase C18 preparative HPLC column.
-
Mobile Phase: A typical mobile phase is a gradient of methanol and water or acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Sample Preparation: Dissolve the partially purified this compound from the column chromatography step in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection and Fractionation: Inject the sample onto the column and collect the peak corresponding to this compound based on the retention time determined from an analytical HPLC run.
-
Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for common purification problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found with this compound?
A1: Common impurities include other lignans with similar furofuran skeletons, such as pinoresinol, syringaresinol, and their glucosides. Additionally, other polyphenolic compounds like flavonoids and phenolic acids that are co-extracted from the plant material can be present.
Q2: What is the best way to store purified this compound?
A2: Purified this compound should be stored in a tightly sealed container, protected from light, and kept at a low temperature (e.g., -20°C) to prevent degradation. Storing it under an inert atmosphere (e.g., argon or nitrogen) can further enhance its stability.
Q3: Can I use normal-phase chromatography for the final purification step?
A3: While normal-phase chromatography on silica gel is excellent for initial fractionation, achieving very high purity (>98%) can be challenging due to the presence of closely related impurities. Reversed-phase HPLC is generally recommended for the final polishing step to ensure the removal of these co-eluting compounds.
Q4: Is it necessary to use a gradient elution in column chromatography?
A4: For complex crude extracts, a gradient elution is highly recommended. It allows for the separation of a wider range of compounds with varying polarities. An isocratic elution (using a single solvent mixture) might be suitable for cleaner samples or for optimizing the separation of a specific pair of compounds.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity of this compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS). The purity should be assessed by High-Performance Liquid Chromatography (HPLC), preferably using a diode-array detector (DAD) to check for co-eluting impurities with different UV spectra. A single, sharp peak in the HPLC chromatogram at multiple wavelengths is a good indicator of high purity.
Improving the stability of (+)-Medioresinol for long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of (+)-Medioresinol for long-term storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, a furofuran lignan, is primarily influenced by temperature, light, pH, and the presence of oxidizing agents.[1][2][3] As a phenolic compound, it is susceptible to degradation under adverse conditions, which can lead to a loss of potency and the formation of unknown impurities.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored under controlled conditions. Specific recommendations vary slightly by supplier but generally follow the principles outlined in the table below.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid | -20°C | Long-term (months to years) | Store in a dry, dark place.[1] |
| 2-8°C or 4°C | Short-term (days to weeks) | Protect from light.[4][5] | |
| Solution (in solvent) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[5] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[5] |
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: While specific data for this compound is limited, phenolic compounds generally exhibit pH-dependent stability.[3][6] For this compound, optimal stability in aqueous solutions is expected under neutral to slightly acidic conditions.[1] Alkaline conditions (high pH) can lead to the ionization of phenolic hydroxyl groups, making the molecule more susceptible to oxidation and degradation.[3] It is crucial to control the pH of solutions to minimize degradation.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is photolabile and should be protected from light during storage and handling.[1][4][5] Exposure to light, particularly UV radiation, can induce photochemical degradation, leading to a loss of the compound's integrity and biological activity.[7] It is recommended to use amber-colored vials or to wrap containers in aluminum foil.
Troubleshooting Guides
Problem 1: I am observing a decrease in the potency of my this compound stock solution over time.
Possible Causes and Solutions:
-
Improper Storage Temperature: Verify that your stock solution is stored at the recommended temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5]
-
Exposure to Light: Ensure that the stock solution is stored in a light-protecting container (e.g., amber vial) and kept in the dark.
-
pH of the Solvent: If using an aqueous buffer, ensure the pH is neutral to slightly acidic.[1] Avoid alkaline buffers.
-
Oxidation: Consider purging the vial with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen, especially for long-term storage.
Problem 2: I am seeing unexpected peaks in my HPLC analysis of a stored this compound sample.
Possible Causes and Solutions:
-
Degradation Products: The new peaks are likely degradation products. This indicates that the storage conditions are not optimal. Review the storage temperature, light protection, and pH of your sample.
-
Contamination: While less likely if proper laboratory procedures are followed, consider the possibility of contamination.
-
Analytical Method: Ensure your HPLC method is stability-indicating, meaning it can separate the intact drug from its degradation products.[8]
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound
This protocol is designed to predict the long-term stability of this compound by subjecting it to stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the desired formulation or solvent at a known concentration.
-
Stress Conditions: Expose the samples to various stress conditions in controlled environmental chambers. Recommended conditions according to ICH guidelines include:[7][9]
-
Elevated Temperature: 40°C ± 2°C with 75% ± 5% relative humidity (RH).
-
Intermediate Condition (if significant change at 40°C): 30°C ± 2°C with 65% ± 5% RH.
-
Photostability: Expose the sample to a light source according to ICH Q1B guidelines.[10]
-
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months for elevated temperature studies).[11]
-
Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method (see Protocol 2) to determine the concentration of this compound and detect any degradation products.
-
Data Analysis: Determine the degradation kinetics (e.g., zero-order or first-order) by plotting the concentration of this compound versus time.[12][13][14] Use this data to extrapolate the shelf-life at normal storage conditions.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to quantify this compound and separate it from its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column is commonly used for the analysis of phenolic compounds.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: Monitor the elution at the wavelength of maximum absorbance for this compound.
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure it is suitable for its intended purpose.[15]
-
Forced Degradation Study: To demonstrate the stability-indicating nature of the method, subject a sample of this compound to forced degradation (e.g., acid and base hydrolysis, oxidation, heat, and light exposure). Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main this compound peak.[8][16]
Table 2: Example HPLC Parameters for Phenolic Compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Gradient | Time-dependent gradient from 5% B to 95% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV, specific to this compound's absorbance maximum |
| Injection Volume | 10 µL |
Note: These are starting parameters and should be optimized for your specific application.
Visualizations
Signaling Pathway Implicated in the Biological Action of this compound
Degradation of this compound can impact its biological activity. One of its known mechanisms of action is the induction of intracellular Reactive Oxygen Species (ROS) accumulation, leading to mitochondria-mediated apoptosis in certain cell types.[17][18]
Caption: Action pathway of this compound leading to apoptosis.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. Buy Medioresinol | 40957-99-1 | >98% [smolecule.com]
- 2. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. lnct.ac.in [lnct.ac.in]
- 8. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www3.paho.org [www3.paho.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Accelerated Stability and Chemical Kinetics of Ethanol Extracts of Fruit of Piper sarmentosum Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. This compound leads to intracellular ROS accumulation and mitochondria-mediated apoptotic cell death in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
Technical Support Center: Analysis of (+)-Medioresinol by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of (+)-Medioresinol.
Troubleshooting Guide
Matrix effects, the suppression or enhancement of the ionization of an analyte by co-eluting compounds from the sample matrix, are a common challenge in LC-MS analysis. This can lead to inaccurate and irreproducible quantification of this compound. This guide provides a systematic approach to identifying, diagnosing, and mitigating these effects.
Problem Identification: Signs of Matrix Effects
Question: Are you observing inconsistent results, poor reproducibility, or inaccurate quantification in your LC-MS analysis of this compound?
Action: These are common indicators of matrix effects. Other signs include:
-
Poor peak shape (tailing or fronting).
-
Significant variation in signal intensity for the same concentration across different samples.
-
Non-linear calibration curves when using standards prepared in pure solvent.
If you are experiencing any of these issues, proceed to the diagnosis stage.
Diagnosis: Confirming Matrix Effects
Question: How can I confirm that matrix effects are impacting my this compound analysis?
Answer: Two primary methods can be used to diagnose matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips or peaks in the baseline signal of this compound indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.
-
Comparison of Calibration Curves: Prepare two calibration curves for this compound. One in a pure solvent (e.g., methanol) and another in a matrix extract prepared from a blank sample (matrix-matched calibration curve). A significant difference in the slopes of these two curves is a clear indication of matrix effects.[1]
Mitigation Strategies: Reducing or Eliminating Matrix Effects
Once matrix effects are confirmed, several strategies can be employed. The most effective approach often involves a combination of optimizing sample preparation and chromatographic conditions.
A. Optimize Sample Preparation: The primary goal is to remove interfering matrix components while maximizing the recovery of this compound.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. For lignans like this compound, LLE can be an effective cleanup method.
-
Solid-Phase Extraction (SPE): SPE provides a more selective sample cleanup by utilizing a solid sorbent to retain either the analyte or the interferences. Different sorbent chemistries can be screened to find the optimal one for this compound and the specific matrix.
-
Protein Precipitation (PPT): For biological matrices like plasma or serum, PPT with a solvent such as acetonitrile or methanol is a quick and simple way to remove the majority of proteins. However, it may not remove other matrix components like phospholipids, which are known to cause significant matrix effects.
B. Optimize Chromatographic Conditions:
-
Improve Separation: Modifying the LC gradient, mobile phase composition, or using a column with a different chemistry can help separate this compound from co-eluting matrix components.
-
Divert Flow: If the interfering components elute at the beginning or end of the chromatographic run, a divert valve can be used to send the eluent to waste during these periods, preventing them from entering the mass spectrometer.
C. Use of Internal Standards:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for this compound is the most effective way to compensate for matrix effects.[1] A SIL-IS has the same physicochemical properties as the analyte and will be affected by the matrix in the same way, thus providing accurate correction.
-
Analog Internal Standard: If a SIL-IS is not available, a structurally similar compound (an analog) can be used. However, it may not perfectly mimic the behavior of this compound in the presence of matrix effects.
Diagrams
Caption: A workflow diagram for troubleshooting matrix effects.
Caption: Experimental workflow for sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in the analysis of this compound?
A1: The sources of matrix effects are highly dependent on the sample matrix.
-
In biological fluids (plasma, urine): Endogenous components such as phospholipids, salts, and proteins are major contributors. Exogenous sources can include anticoagulants and dosing vehicles.
-
In plant extracts: A wide range of co-extracted compounds, including other phenolics, lipids, and pigments, can cause interference.
Q2: What is the difference between ion suppression and ion enhancement?
A2: Ion suppression is a decrease in the analyte's signal intensity due to the presence of co-eluting matrix components.[2] Conversely, ion enhancement is an increase in the analyte's signal intensity. Both phenomena adversely affect the accuracy of quantification.[3] Ion suppression is more commonly observed.
Q3: How is the matrix effect quantitatively assessed?
A3: The matrix effect (ME) can be calculated using the following formula: ME (%) = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in pure solution) x 100% A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Q4: Can simply diluting the sample reduce matrix effects?
A4: Yes, diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain above the limit of quantification (LOQ) of the analytical method after dilution.
Q5: Which sample preparation technique is best for this compound?
A5: The optimal sample preparation technique depends on the matrix and the required level of cleanliness.
-
Protein Precipitation (PPT) is fast and simple for biological fluids but may not provide a sufficiently clean extract.
-
Liquid-Liquid Extraction (LLE) offers better selectivity than PPT.
-
Solid-Phase Extraction (SPE) is generally the most selective technique and can provide the cleanest extracts, leading to a significant reduction in matrix effects. For complex matrices, a combination of techniques (e.g., PPT followed by SPE) may be necessary.
Quantitative Data
The following table summarizes recovery and matrix effect data for lignans (structurally similar to this compound) from various studies to provide a reference for expected performance with different sample preparation methods.
| Analyte(s) | Matrix | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Reference |
| Secoisolariciresinol, Matairesinol, Lariciresinol | Espresso Coffee | Enzymatic Hydrolysis | 93 - 98 | Not Reported | [4] |
| Secoisolariciresinol, Matairesinol, Pinoresinol, Lariciresinol, Syringaresinol | Cereal Grains | Ultrasonic Extraction with 80% Methanol | Not Reported | Not Reported | [5][6] |
| Various Lignans | Food, Serum, Urine | SPE (Food, Serum), LLE (Urine) | 63 - 113 | Not Reported | [4][7] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the assessment and mitigation of matrix effects.
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
Objective: To identify retention time regions where ion suppression or enhancement occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract
Procedure:
-
Set up the LC system with the analytical column and mobile phases used for the this compound analysis.
-
Disconnect the LC outlet from the MS source.
-
Connect the LC outlet to one inlet of a tee-union.
-
Connect the outlet of the syringe pump, containing the this compound standard solution, to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS source.
-
Begin infusing the this compound standard solution at a constant flow rate (e.g., 10 µL/min).
-
Start the LC gradient without an injection and monitor the signal of the precursor ion of this compound to establish a stable baseline.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the signal of the infused this compound. Any significant and reproducible deviation (dip or spike) from the stable baseline indicates a region of ion suppression or enhancement, respectively.
Protocol 2: Quantitative Assessment of Matrix Effect and Recovery
Objective: To quantify the extent of matrix effect and determine the recovery of the extraction procedure.
Procedure:
-
Prepare three sets of samples (at a minimum of two concentration levels, low and high):
-
Set A (Neat Solution): this compound standard prepared in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the this compound standard is added to the final extract.
-
Set C (Pre-Extraction Spike): this compound standard is added to the blank matrix before the extraction process.
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100%
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100%
-
Protocol 3: Example Liquid-Liquid Extraction (LLE) for Plasma Samples
Objective: To extract this compound from a plasma matrix.
Materials:
-
Plasma sample
-
Internal standard solution (ideally a SIL-IS for this compound)
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution. Vortex briefly.
-
Add 500 µL of the extraction solvent (e.g., MTBE).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Cell-Based Assays for (+)-Medioresinol
Welcome to the technical support center for the optimization of cell-based assays using (+)-Medioresinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a furofuran lignan, a class of polyphenolic compounds found in various plants. It is known for a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. Its mechanisms of action often involve the modulation of key cellular signaling pathways.
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in sterile, cell culture-grade DMSO to a concentration of 10 mM. Gentle warming in a 37°C water bath can aid in dissolution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q3: What is a typical working concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available data, a starting range of 1 µM to 50 µM is recommended for initial experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: Can this compound interfere with common cell viability assays?
Yes, as a phenolic compound with antioxidant properties, this compound can interfere with tetrazolium-based assays like the MTT assay. It can directly reduce the tetrazolium salt to formazan, leading to an overestimation of cell viability. It is recommended to include a cell-free control (media, this compound, and MTT reagent) to assess for any direct chemical reduction. Alternative viability assays such as the sulforhodamine B (SRB) assay, crystal violet assay, or ATP-based assays are less prone to this type of interference.
Q5: What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways:
-
PI3K/AKT/mTOR Pathway: It can activate this pathway, which is crucial for cell survival, growth, and proliferation.[1]
-
PGC-1α/PPARα-GOT1 Axis: this compound can activate PGC-1α, a master regulator of mitochondrial biogenesis and energy metabolism, and influence the PPARα-GOT1 axis, which is involved in protecting against endothelial cell pyroptosis in ischemic stroke.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results | 1. Variability in cell seeding density.2. Inconsistent final DMSO concentration.3. Degradation of this compound stock solution. | 1. Ensure a uniform single-cell suspension before plating and allow cells to adhere properly before treatment.2. Maintain a consistent final DMSO concentration across all wells, including vehicle controls (typically ≤ 0.5%).3. Use freshly thawed aliquots of the stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Unexpectedly high cell viability in MTT assays | Direct reduction of MTT by this compound due to its antioxidant properties. | 1. Run a cell-free control with this compound and MTT to quantify the level of direct reduction.2. Switch to a non-tetrazolium-based viability assay such as SRB, crystal violet, or an ATP-based assay. |
| Precipitation of this compound in culture medium | 1. Exceeding the solubility limit of the compound.2. Interaction with components in the serum. | 1. Ensure the final concentration of this compound is within its solubility range in the culture medium.2. Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health. |
| No observable effect of this compound | 1. Sub-optimal concentration range.2. Insufficient incubation time.3. Cell line is not sensitive to the compound. | 1. Perform a broad dose-response experiment to identify the effective concentration range.2. Conduct a time-course experiment to determine the optimal treatment duration.3. Verify the expression of target pathways in your chosen cell line. |
Data Presentation: Quantitative Summary of this compound Activity
| Assay Type | Cell Line | Parameter | Value | Reference |
| Anti-inflammatory | Bone Marrow-Derived Dendritic Cells (BMDCs) | IC50 (IL-12p40 inhibition) | 2 µM | [2] |
| Cytotoxicity | A549 (Human Lung Carcinoma) | IC50 | > 30 µM | [2] |
| Neuroprotection | bEnd.3 (Mouse Brain Endothelial Cells) | Effective Concentration (LDH reduction) | 5-20 µM | [2] |
| Cardioprotection | H9c2 (Rat Cardiomyoblasts) | Effective Concentration (reduces ROS, TNF-α, IL-1β) | 60-120 µM | [2] |
Experimental Protocols: Methodologies for Key Experiments
Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is recommended to avoid interference from the antioxidant properties of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO) for 24-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Dissolve the bound SRB dye with 200 µL of 10 mM Tris base solution (pH 10.5).
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Protocol 2: Anti-Inflammatory Activity by Measuring Nitric Oxide (NO) Production
This assay is suitable for assessing the anti-inflammatory effects of this compound in macrophage cell lines (e.g., RAW 264.7).
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Griess Reagent Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO levels.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Mandatory Visualizations
Signaling Pathways
Caption: PI3K/AKT/mTOR signaling pathway activated by this compound.
Caption: PGC-1α/PPARα-GOT1 axis modulated by this compound.
Experimental Workflow
Caption: General workflow for cell-based assays with this compound.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of (+)-Medioresinol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the in vivo bioavailability of (+)-Medioresinol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
A1: The primary challenges stem from its classification as a lignan. Lignans, in general, exhibit poor oral bioavailability due to several factors. A significant portion of ingested lignans is metabolized by the gut microbiota before they can be absorbed. Specifically, bacterial consortia in the colon can perform multi-step transformations, including deglycosylation, demethylation, dehydroxylation, and dehydrogenation. Additionally, like other polyphenolic compounds, this compound is susceptible to phase II metabolism, particularly glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes in the intestine and liver, which facilitates its elimination from the body.
Q2: What are the main strategies to improve the in vivo bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound. These include:
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), can protect it from degradation in the gastrointestinal tract, improve its solubility, and enhance its absorption.
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can increase its dissolution rate and, consequently, its oral absorption. Hot-melt extrusion is a common technique for preparing such dispersions.
-
Co-administration with Bioenhancers: Certain natural compounds, known as bioenhancers, can improve the bioavailability of other substances when co-administered. However, specific bioenhancers for this compound have not been extensively studied.
Q3: How does the gut microbiota affect the metabolism of furofuran lignans like this compound?
A3: The gut microbiota plays a crucial role in the metabolism of furofuran lignans. These bacteria can convert plant lignans into enterolignans, such as enterodiol and enterolactone, which may have their own biological activities. The transformation process involves a series of enzymatic reactions, and the composition of an individual's gut microbiota can significantly influence the extent and nature of this metabolism, leading to inter-individual variations in the bioavailability and physiological effects of ingested lignans.
Q4: What is the role of UGT enzymes in the metabolism of this compound?
A4: UDP-glucuronosyltransferases (UGTs) are key phase II metabolizing enzymes that conjugate glucuronic acid to various substrates, including polyphenols like lignans. This process, known as glucuronidation, increases the water solubility of the compound, making it more readily excretable in urine and bile. UGT enzymes are present in high concentrations in the liver and intestines, the primary sites of drug metabolism. The glucuronidation of this compound would likely reduce its systemic exposure and therapeutic efficacy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low plasma concentration of this compound after oral administration | Poor aqueous solubility limiting dissolution. Extensive first-pass metabolism by gut microbiota and/or intestinal/hepatic enzymes. | Employ formulation strategies to enhance solubility, such as solid dispersions or nanoparticle formulations. Consider co-administration with inhibitors of relevant metabolic enzymes (requires further research to identify specific inhibitors). |
| High variability in pharmacokinetic data between subjects | Differences in gut microbiota composition leading to variable metabolism. Genetic polymorphisms in metabolic enzymes (e.g., UGTs). | Standardize the gut microbiota of experimental animals through co-housing or fecal microbiota transplantation if feasible. Use a larger sample size to account for inter-individual variability. |
| Degradation of this compound during formulation processing | Thermal degradation during hot-melt extrusion. Chemical instability in the presence of certain excipients. | Optimize the processing temperature and residence time during hot-melt extrusion. Conduct compatibility studies with selected excipients before formulation. |
| Poor physical stability of amorphous solid dispersion (recrystallization) | The polymer does not sufficiently inhibit drug migration and nucleation. Absorption of moisture. | Select a polymer with a high glass transition temperature and strong interactions (e.g., hydrogen bonding) with this compound. Store the formulation in a low-humidity environment and consider the use of moisture-protective packaging. |
| Low encapsulation efficiency in nanoparticle formulations | Poor affinity of this compound for the lipid matrix. Suboptimal formulation and process parameters. | Screen different lipids and surfactants to find a combination with better solubilizing capacity for this compound. Optimize parameters such as homogenization speed, sonication time, and drug-to-lipid ratio. |
Quantitative Data
While specific in vivo pharmacokinetic data for this compound is limited in publicly available literature, the following table presents data for other lignans, which can provide a general reference for expected pharmacokinetic behavior in rats. It is important to note that these values can vary significantly based on the specific lignan, dosage, and formulation.
Table 1: Pharmacokinetic Parameters of Various Lignans in Rats After Oral Administration
| Lignan | Dosage | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Deoxyschisandrin (from extract) | 1 g/kg extract | 186.4 ± 34.2 | 0.5 ± 0.2 | 543.6 ± 98.7 | |
| Deoxyschisandrin (pure) | 10 mg/kg | 98.6 ± 21.5 | 0.4 ± 0.1 | 287.4 ± 65.3 | |
| Secoisolariciresinol Diglucoside (SDG) | 40 mg/kg | - | - | - | |
| Secoisolariciresinol (SECO) | 40 mg/kg | - | - | - | |
| Pinoresinol Diglucoside (PD) | 50 mg/kg | 112.3 ± 23.4 | 0.25 | 156.7 ± 34.5 |
Note: '-' indicates that the specific value was not provided in the cited abstract. The bioavailability of pinoresinol diglucoside was reported to be only 2.5%.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for enhancing the bioavailability of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from general methods for preparing SLNs.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Co-surfactant (optional, e.g., soy lecithin)
-
Purified water
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed this compound in the molten lipid with continuous stirring to ensure a homogenous mixture.
-
Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.
-
Formation of Pre-emulsion: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Sonication: Subject the pre-emulsion to high-power probe sonication for 3-5 minutes to reduce the particle size to the nanometer range. The sonication process should be carried out in an ice bath to prevent overheating.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Preparation of this compound Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)
This protocol is based on general procedures for HME.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Soluplus®, Kollidon® VA64, HPMC)
-
Plasticizer (optional, e.g., polyethylene glycol)
Procedure:
-
Pre-formulation Studies: Conduct miscibility and interaction studies between this compound and various polymers using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to select a suitable carrier.
-
Blending: Physically mix the this compound and the selected polymer (and plasticizer, if used) at the desired ratio in a blender for a uniform mixture.
-
Hot-Melt Extrusion: Feed the blend into a hot-melt extruder. Set the barrel temperature profile, screw speed, and feed rate based on the thermal properties of the drug and polymer. The temperature should be sufficient to melt the polymer and dissolve the drug without causing thermal degradation.
-
Extrudate Collection and Milling: Collect the extrudate and allow it to cool to room temperature. Mill the extrudate into a fine powder using a suitable mill.
-
Characterization: Characterize the solid dispersion for its amorphous nature (using DSC and X-ray powder diffraction), dissolution rate, and physical stability.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for an in vivo pharmacokinetic study.
Animals:
-
Male Sprague-Dawley or Wistar rats (or other appropriate rodent model)
Procedure:
-
Dosing: Fast the animals overnight with free access to water. Administer the this compound formulation (e.g., suspension of pure compound, SLN dispersion, or solid dispersion) orally via gavage at a predetermined dose. For intravenous administration (to determine absolute bioavailability), administer a solution of this compound via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis (LC-MS/MS):
-
Protein Precipitation: Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Vortex and centrifuge to pellet the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.
-
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using non-compartmental analysis software.
Protocol 4: LC-MS/MS Method for Quantification of this compound in Plasma
This is a template for developing a sensitive and specific analytical method.
Instrumentation:
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (to be optimized for this compound).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion and product ion for this compound and a suitable internal standard by direct infusion.
Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Visualizations
Caption: Factors limiting the oral bioavailability of this compound.
Preventing degradation of (+)-Medioresinol during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the degradation of (+)-Medioresinol during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a furofuran lignan, a class of polyphenolic compounds known for various biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1][2] Like many phenolic compounds, its structure is susceptible to degradation under common experimental conditions, which can lead to a loss of biological activity and inaccurate results.[3] Key factors influencing its stability include pH, temperature, light, and the presence of oxygen.[1][3]
Q2: How should I store powdered this compound?
For long-term storage (months to years), powdered this compound should be kept in a tightly sealed, light-protected container (e.g., an amber vial) at -20°C.[1][4] To minimize degradation from moisture and oxygen, it is best to store it under a dry, inert atmosphere (e.g., nitrogen or argon).
Q3: What is the recommended way to prepare and store stock solutions of this compound?
Stock solutions should be prepared in a high-quality, dry solvent such as DMSO.[5] To minimize freeze-thaw cycles, which can introduce moisture and oxygen, it is advisable to aliquot the stock solution into single-use volumes.[5] For storage, stock solutions are stable for up to one month at -20°C or up to six months at -80°C.[4][5] Always store stock solutions protected from light.
Q4: My solution of this compound has turned brown. What does this mean?
A brown discoloration is a common indicator of oxidation and degradation of phenolic compounds.[3] This can be caused by exposure to air (oxygen), light, high pH, or a combination of these factors.[3] Oxidized this compound may have reduced or altered biological activity.
Troubleshooting Guide: Preventing Degradation
| Issue | Potential Cause | Recommended Solution |
| Solution Discoloration (Browning) | Oxidation due to exposure to oxygen, light, or high pH. | Prepare solutions fresh whenever possible. Use deoxygenated solvents by sparging with nitrogen or argon. Store solutions in amber vials or wrap containers in aluminum foil. Maintain a neutral to slightly acidic pH.[1] |
| Precipitation in Aqueous Media | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into aqueous media, do so gradually while vortexing to avoid precipitation. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid cellular toxicity.[6] |
| Loss of Biological Activity | Degradation of the compound due to improper storage or handling. | Strictly adhere to recommended storage conditions (-20°C or -80°C, protected from light).[4] Minimize the exposure of the compound to ambient light and temperature during experimental procedures. Prepare working solutions immediately before use. |
| Inconsistent Experimental Results | Degradation of this compound during the experiment. | Ensure all buffers and media are at an appropriate pH (neutral to slightly acidic).[1] If experiments are lengthy, consider the stability of the compound over that time frame at the experimental temperature. Protect experimental setups from direct light. |
Data Presentation: Estimated Stability of Phenolic Compounds
| Condition | Parameter | Estimated Stability | Notes |
| pH | pH 3-6 | High | Phenolic compounds are generally more stable in acidic to neutral conditions.[7] |
| pH 7-8 | Moderate | Stability decreases as pH becomes neutral to slightly alkaline. | |
| pH > 8 | Low | Alkaline conditions can catalyze oxidation and degradation.[7] | |
| Temperature | 4°C | High | Recommended for short-term storage of solutions. |
| 25°C (Room Temp) | Moderate to Low | Degradation is accelerated at room temperature, especially with prolonged exposure. | |
| 37°C (Incubation) | Low | Significant degradation can occur over several hours at physiological temperatures. | |
| Light | Dark | High | Essential for preventing photodegradation.[1] |
| Ambient Light | Moderate | Gradual degradation will occur. | |
| Direct UV Light | Very Low | Rapid degradation is expected.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials : this compound powder, high-purity dimethyl sulfoxide (DMSO), sterile amber microcentrifuge tubes, and precision pipettes.
-
Procedure :
-
Under low light conditions, accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile amber vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.[5]
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][5]
-
Protocol 2: Cell Culture Treatment with this compound
-
Materials : Prepared this compound stock solution, pre-warmed cell culture medium, and cultured cells.
-
Procedure :
-
Thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.
-
Immediately before treating the cells, dilute the stock solution to the final working concentration in pre-warmed cell culture medium. To prevent precipitation, add the stock solution to the medium dropwise while gently swirling.
-
Ensure the final DMSO concentration in the culture medium is below 0.5% to avoid solvent-induced cytotoxicity.[6]
-
Include a vehicle control group in your experiment (cells treated with the same final concentration of DMSO without the compound).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired period, ensuring the incubator minimizes light exposure.
-
Visualizations
Caption: Workflow for handling this compound to minimize degradation.
Caption: ROS-mediated apoptotic pathway induced by this compound.[9]
Caption: this compound activates the PI3K/AKT/mTOR signaling pathway.[10]
References
- 1. Buy Medioresinol | 40957-99-1 | >98% [smolecule.com]
- 2. Furofuran lignans as a new series of antidiabetic agents exerting α-glucosidase inhibition and radical scarvenging: Semisynthesis, kinetic study and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. invivochem.net [invivochem.net]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound leads to intracellular ROS accumulation and mitochondria-mediated apoptotic cell death in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of (+)-Medioresinol and (-)-Medioresinol Bioactivity: A Guide for Researchers
An in-depth review of the current scientific literature reveals a significant focus on the biological activities of (+)-Medioresinol, with a notable absence of comparative data for its enantiomer, (-)-Medioresinol. While this guide provides a comprehensive overview of the well-documented bioactivities of this compound, it must be emphasized that a direct comparative analysis is currently hindered by the lack of available research on (-)-Medioresinol. This document summarizes the existing quantitative data for the (+) enantiomer, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction to Medioresinol Enantiomers
Bioactivity of this compound
Extensive research has been conducted on this compound, revealing a broad spectrum of biological effects, including antifungal, antibacterial, anti-inflammatory, and neuroprotective properties.
Table 1: Summary of Quantitative Bioactivity Data for this compound
| Biological Activity | Assay System | Target/Endpoint | Result (IC₅₀/MIC) |
| Antifungal | Candida albicans | Minimum Inhibitory Concentration (MIC) | 3.125 - 6.25 µg/mL |
| Antibacterial | Escherichia coli | Minimum Inhibitory Concentration (MIC) | 2.5 µg/mL |
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 5 µg/mL | |
| Anti-inflammatory | LPS-stimulated Bone Marrow-Derived Dendritic Cells (BMDCs) | IL-12 p40 production | IC₅₀ = 2 µM |
| Neuroprotective | Oxygen-Glucose Deprivation (OGD) in bEnd.3 cells | Inhibition of pyroptosis | Effective at 20 µM |
Detailed Experimental Protocols
Antifungal Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) of this compound against Candida albicans is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: C. albicans is cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. A suspension is then prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Preparation of this compound: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in RPMI 1640 medium in a 96-well microtiter plate.
-
Incubation: An equal volume of the fungal inoculum is added to each well containing the serially diluted this compound. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control well.
Anti-inflammatory Activity Assay (IL-12 p40 Inhibition)
The inhibitory effect of this compound on the production of the pro-inflammatory cytokine IL-12 p40 is assessed in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs).
-
Cell Culture: BMDCs are generated from bone marrow cells of mice and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), granulocyte-macrophage colony-stimulating factor (GM-CSF), and interleukin-4 (IL-4).
-
Treatment: The cultured BMDCs are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce the production of IL-12 p40.
-
Quantification of IL-12 p40: The concentration of IL-12 p40 in the cell culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The IC₅₀ value, the concentration of this compound that inhibits IL-12 p40 production by 50%, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Induction of Apoptosis in Candida albicans
This compound has been shown to induce apoptosis in Candida albicans through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[1][2]
Neuroprotective Effect via PGC-1α/PPARα-GOT1 Axis
In the context of ischemic stroke, this compound has demonstrated neuroprotective effects by activating the PGC-1α/PPARα signaling pathway, which in turn upregulates Glutamate-Oxaloacetate Transaminase 1 (GOT1) and leads to the inhibition of pyroptosis in endothelial cells.
Conclusion and Future Directions
The available scientific evidence strongly supports the diverse bioactive potential of this compound, particularly in the areas of antifungal, antibacterial, anti-inflammatory, and neuroprotective applications. The detailed mechanisms of action, including the induction of apoptosis and the modulation of key signaling pathways, provide a solid foundation for further preclinical and clinical investigations.
However, the significant knowledge gap concerning the bioactivity of (-)-Medioresinol remains a critical area for future research. A comprehensive comparative analysis of the two enantiomers is essential to fully understand the structure-activity relationships of medioresinol and to potentially identify the more potent or selective enantiomer for therapeutic development. Future studies should focus on the stereoselective synthesis or chiral separation of medioresinol enantiomers, followed by a systematic evaluation of their biological activities in a range of assays. Such research will undoubtedly provide valuable insights for the drug discovery and development community.
References
Validating the Antifungal Mechanism of (+)-Medioresinol: A Comparative Guide
A Comparative Analysis of (+)-Medioresinol, Amphotericin B, and Resveratrol Against Candida albicans
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antifungal properties of this compound with two well-established antifungal agents, Amphotericin B and Resveratrol. The focus of this guide is to objectively present the mechanisms of action, supported by experimental data, to validate the potential of this compound as a novel antifungal candidate.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics and reported efficacy of this compound, Amphotericin B, and Resveratrol against Candida albicans.
Table 1: Comparison of Antifungal Mechanisms of Action
| Feature | This compound | Amphotericin B | Resveratrol |
| Primary Target | Mitochondria | Fungal Cell Membrane (Ergosterol) | Mitochondria |
| Mechanism of Action | Induces apoptosis via accumulation of Reactive Oxygen Species (ROS) and mitochondrial dysfunction.[1][2] | Binds to ergosterol, forming pores in the cell membrane, leading to leakage of intracellular contents and cell death.[3][4][5][6] | Induces apoptosis through a caspase-dependent mitochondrial pathway involving ROS production.[7] |
| Cellular Effects | Cell cycle arrest, mitochondrial membrane depolarization, cytochrome c release, phosphatidylserine externalization, DNA fragmentation.[1] | Increased membrane permeability, loss of ions and small molecules.[3][4] | Loss of mitochondrial membrane potential, metacaspase activation, cytochrome c release.[7] |
Table 2: Antifungal Efficacy Against Candida albicans
| Compound | Minimum Inhibitory Concentration (MIC) |
| This compound | Antifungal properties and a proposed mechanism of action have been described, though a specific MIC value is not consistently reported in the primary literature.[1][2] |
| Amphotericin B | 0.125 - 1.0 µg/mL.[8] |
| Resveratrol | 10 - 20 µg/mL. |
Experimental Protocols: Methodologies for Validation
Detailed below are the key experimental protocols utilized to investigate the antifungal mechanisms of these compounds against Candida albicans.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Candida albicans strains are cultured overnight. The inoculum is prepared to a concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL in a suitable medium, such as RPMI 1640.[8]
-
Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate.
-
Incubation: The yeast inoculum is added to each well, and the plates are incubated at 35°C for 48 hours.[8]
-
Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well, which can be assessed visually or by measuring the optical density at 600 nm.
Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular accumulation of ROS, a key indicator of oxidative stress.
-
Cell Treatment: Candida albicans cells are treated with the antifungal compounds for a specified duration.
-
Staining: The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.
-
Analysis: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates a higher level of intracellular ROS.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay assesses the integrity of the mitochondrial membrane, which is crucial for mitochondrial function. A loss of ΔΨm is an early marker of apoptosis.
-
Cell Treatment: Candida albicans cells are exposed to the antifungal agents.
-
Staining: The cells are stained with a fluorescent dye that accumulates in healthy mitochondria with an intact membrane potential, such as Rhodamine 123 or JC-1. In apoptotic cells with depolarized mitochondrial membranes, the staining pattern or fluorescence intensity changes.
-
Analysis: The changes in fluorescence are quantified using flow cytometry or observed with a fluorescence microscope.
Apoptosis Detection by Annexin V Staining
This assay identifies one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
-
Cell Preparation: Candida albicans cells are treated with the antifungal compounds.
-
Staining: The cells are then incubated with Annexin V conjugated to a fluorescent dye (e.g., FITC). Annexin V has a high affinity for PS and will bind to the surface of apoptotic cells. A vital dye, such as propidium iodide (PI), is often co-stained to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
Analysis: The stained cells are analyzed by flow cytometry.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the antifungal agents and a general experimental workflow for their validation.
Caption: Antifungal mechanisms of action.
Caption: General experimental workflow.
References
- 1. This compound leads to intracellular ROS accumulation and mitochondria-mediated apoptotic cell death in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Candida Infections and Therapeutic Strategies: Mechanisms of Action for Traditional and Alternative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of (+)-Medioresinol and Other Natural Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of several natural lignans, with a focus on (+)-Medioresinol, pinoresinol, syringaresinol, and lariciresinol. Lignans are a class of polyphenolic compounds found in plants that have garnered significant interest for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This document aims to collate available experimental data to facilitate objective comparisons and guide future research and development.
I. Comparative Analysis of Biological Activities
While direct comparative studies detailing the efficacy of this compound against other lignans using standardized assays are limited in the currently available literature, this guide synthesizes data from various sources to provide a relative understanding of their potencies in key biological activities.
Antioxidant Activity
The antioxidant capacity of lignans is often evaluated by their ability to scavenge free radicals, commonly measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The half-maximal inhibitory concentration (IC50) is a standard measure of efficacy, with lower values indicating greater antioxidant potential.
While specific IC50 values for the antioxidant activity of this compound were not found in the reviewed literature, it is known to be a furofuran lignan isolated from Sambucus williamsii, a plant recognized for its antioxidant properties.[3][4] One study on this compound demonstrated its ability to induce intracellular reactive oxygen species (ROS) accumulation in Candida albicans, leading to mitochondria-mediated apoptosis, suggesting its involvement in redox-related cellular processes.[5]
Below is a summary of the reported antioxidant activities for other prominent lignans:
| Lignan | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | |
| Pinoresinol | ~69 | Data Not Available | [6] |
| Syringaresinol | Data Not Available | Data Not Available | |
| Lariciresinol | Data Not Available | Data Not Available |
Note: The IC50 value for Pinoresinol was reported for the (+) enantiomer. Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.[6]
Anti-inflammatory Activity
The anti-inflammatory effects of lignans are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
Studies have indicated that various lignans exert anti-inflammatory effects, often through the modulation of key signaling pathways like NF-κB.[7] Pinoresinol, in particular, has been identified as a potent anti-inflammatory agent among several tested lignans.[8]
Quantitative data for the anti-inflammatory activity of selected lignans is presented below:
| Lignan | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | RAW 264.7 | NO Inhibition | Data Not Available | |
| Pinoresinol | RAW 264.7 | NO Inhibition | Data Not Available | |
| Syringaresinol | RAW 264.7 | NO Inhibition | ~25-100 (Qualitative Inhibition) | [9] |
| Lariciresinol | RAW 264.7 | NO Inhibition | Data Not Available |
Anticancer Activity
The cytotoxic effects of lignans against various cancer cell lines are a significant area of research. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is a common metric for comparing anticancer potency.
Comparative studies have been conducted on the antineoplastic effects of pinoresinol and lariciresinol on breast cancer cell lines.
| Lignan | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | MCF-7, HepG2 | MTT Assay | Data Not Available | |
| Pinoresinol | SkBr3 (Breast Cancer) | MTT Assay | ~575 (for 50% viability at 48h) | [10] |
| Lariciresinol | SkBr3 (Breast Cancer) | MTT Assay | ~500 (for 50% viability at 48h) | [10] |
| Syringaresinol | Data Not Available | MTT Assay | Data Not Available |
II. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.[6]
-
Reagent Preparation : Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM.
-
Sample Preparation : Dissolve lignan samples in the same solvent at various concentrations.
-
Reaction : Mix the lignan solution with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation : Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement : Measure the absorbance at a wavelength of approximately 517 nm.
-
Calculation : Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
IC50 Determination : Plot the percentage of inhibition against the lignan concentration to determine the IC50 value.[6]
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture medium using the Griess reagent.
-
Cell Culture : Culture RAW 264.7 macrophages in a 96-well plate until they reach the desired confluence.
-
Treatment : Pre-treat the cells with various concentrations of the lignan for a specific duration (e.g., 1 hour).
-
Stimulation : Induce inflammation by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium.
-
Incubation : Incubate the cells for a further period (e.g., 24 hours).
-
Griess Reaction : Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measurement : After a short incubation at room temperature, measure the absorbance at approximately 540 nm.
-
Calculation : Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
IC50 Determination : Determine the IC50 value from the dose-response curve.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of the lignan and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at a wavelength between 540 and 590 nm.
-
Calculation : Calculate the percentage of cell viability relative to the untreated control cells.
-
IC50 Determination : Determine the IC50 value from the dose-response curve.[11]
III. Signaling Pathways and Experimental Workflows
The biological activities of lignans are often mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways and experimental workflows discussed in this guide.
IV. Conclusion
The available data suggests that lignans as a class possess significant therapeutic potential. Pinoresinol has demonstrated notable anti-inflammatory and anticancer activities in several studies. While this compound is a known furofuran lignan with documented biological effects, particularly antifungal properties, there is a clear need for further research to quantify its efficacy in standardized antioxidant, anti-inflammatory, and anticancer assays. Such studies would enable a more direct and robust comparison with other well-characterized lignans and would be invaluable for guiding future drug discovery and development efforts. Researchers are encouraged to conduct head-to-head comparative studies to elucidate the relative potencies of these promising natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The Lignan-Rich Fraction from Sambucus williamsii Hance Exerts Bone Protective Effects via Altering Circulating Serotonin and Gut Microbiota in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemicals and potential health effects of Sambucus williamsii Hance (Jiegumu) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lignans from the stems of Sambucus williamsii and their effects on osteoblastic UMR106 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Lignans isolated from stems of Sambucus williamsii and their proliferation effects on UMR106 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Anti-inflammatory Potential of (+)-Medioresinol: An In Vivo Comparative Guide
For researchers, scientists, and drug development professionals, identifying novel anti-inflammatory agents is a critical endeavor. (+)-Medioresinol, a furofuran lignan, has emerged as a compound of interest. While direct in vivo validation of its anti-inflammatory effects is still under investigation, this guide provides a comparative analysis based on available data for structurally related compounds and the plant from which it is commonly isolated, Sambucus williamsii. This information offers valuable insights into its potential therapeutic applications and mechanisms of action.
Comparative Analysis of Anti-inflammatory Effects
While specific in vivo studies on this compound are limited, research on related lignans and extracts from Sambucus williamsii provides a strong basis for its potential anti-inflammatory properties. The data presented below summarizes the in vivo effects of these alternatives, offering a comparative benchmark for the anticipated performance of this compound.
| Compound/Extract | Animal Model | Key Findings | Reference Compound(s) |
| Polysaccharides from Sambucus williamsii Hance roots | Lipopolysaccharide (LPS)-induced acute lung injury in mice | Reduced lung injury, inhibited apoptosis, and decreased levels of TNF-α, IL-6, and IL-1β. | Not specified |
| Matairesinol | Cecal ligation and perforation (CLP)-induced sepsis in rats | Improved neuronal apoptosis, weakened microglial activation, and hampered the expression of pro-inflammatory factors (TNF-α, IL-1β, IL-6, IFN-γ, IL-8, and MCP1).[1] | Not specified |
| Pinoresinol | IL-6-induced inflammation in macrophages (in vitro) and implied in vivo relevance | Repressed activation and nuclear translocation of both p65 NF-κB and STAT3. Attenuated downstream gene expression of IL-1β, TNF-α, and COX-2.[2] | Not specified |
| Sambucus nigra L. (Black Elder) Fruit Extract | Cotton pellet-induced granuloma in rats | Dose-dependent reduction in granuloma weight. At 50 mg/kg, the effect was comparable to diclofenac.[3][4] | Diclofenac |
Postulated Mechanism of Action: Targeting Key Inflammatory Pathways
Lignans, including this compound, are widely recognized for their ability to modulate key signaling pathways involved in the inflammatory response.[5][6][7][8] The primary mechanism is believed to be the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways.[1][6]
Here's a breakdown of the likely signaling cascade:
Caption: Postulated anti-inflammatory mechanism of this compound.
Experimental Protocols for In Vivo Validation
To rigorously validate the anti-inflammatory effects of this compound in vivo, standardized animal models of inflammation are essential. The following protocols are based on common methodologies used for evaluating anti-inflammatory compounds.
Lipopolysaccharide (LPS)-Induced Inflammation Model
This model is widely used to study systemic inflammation.
References
- 1. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Anti-Inflammatory and Antinociceptive Activities of Black Elder (Sambucus nigra L.) Fruit and Flower Extracts [mdpi.com]
- 4. In Vivo Anti-Inflammatory and Antinociceptive Activities of Black Elder (Sambucus nigra L.) Fruit and Flower Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (+)-Medioresinol and Synthetic Antifungal Agents
In the landscape of antifungal drug discovery, there is a continuous search for novel compounds that can overcome the challenges of toxicity and emerging resistance associated with conventional synthetic agents. This guide provides a detailed, data-driven comparison of the naturally derived lignan, (+)-Medioresinol, with two widely used synthetic antifungal drugs: fluconazole (an azole) and amphotericin B (a polyene). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antifungal efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Antifungal Activity: A Quantitative Comparison
The in vitro antifungal activity of this compound has been evaluated against several clinically relevant fungal species and compared with standard antifungal drugs. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | 3.125 - 6.25[1] | 0.25 - 8[2] | 0.125 - 1[3] |
| Candida parapsilosis | 3.125 - 6.25[1] | 2 - 16[2][4] | 0.125 - 1[3] |
| Trichosporon beigelii | 3.125 - 6.25[1] | 6.25[1][5] | 0.78 - 3.12[1][5] |
| Malassezia furfur | 3.125 - 6.25[1] | 2 - >64[6][7] | 8 - 32[8][9] |
Table 1: Minimum Inhibitory Concentration (MIC) Comparison. This table summarizes the MIC values of this compound, fluconazole, and amphotericin B against various fungal species.
Mechanisms of Action: Divergent Pathways to Fungal Inhibition
This compound and synthetic antifungal agents employ distinct mechanisms to exert their effects on fungal cells.
This compound: This natural lignan induces its antifungal effect primarily through the induction of apoptosis in fungal cells.[5][8] Key events in its mechanism of action include:
-
Induction of Reactive Oxygen Species (ROS): this compound treatment leads to a significant increase in intracellular ROS levels.[1][5]
-
Mitochondrial Dysfunction: The accumulation of ROS disrupts mitochondrial function, leading to mitochondrial membrane depolarization and the release of pro-apoptotic factors like cytochrome c.[5][8]
-
Metacaspase Activation: The released cytochrome c activates metacaspases, which are key executioners of apoptosis in fungi.[8]
-
Cell Cycle Arrest: The compound has been shown to arrest the fungal cell cycle.[5]
Synthetic Antifungal Agents:
-
Azoles (e.g., Fluconazole): Azoles function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[10][11][12] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[10]
-
Polyenes (e.g., Amphotericin B): Polyenes directly target ergosterol in the fungal cell membrane.[13][14] They bind to ergosterol and form pores or channels in the membrane.[13][15] This leads to increased membrane permeability, leakage of essential intracellular ions and molecules, and ultimately, cell death.[13]
Experimental Protocols
The following section details a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, based on established protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17][18][19]
Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing
-
Preparation of Antifungal Stock Solutions:
-
Dissolve the antifungal agents (e.g., this compound, fluconazole, amphotericin B) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Perform serial twofold dilutions of the stock solutions in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS.
-
-
Inoculum Preparation:
-
Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to an approximate cell density of 1-5 x 10⁶ CFU/mL.
-
Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.
-
-
Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For azoles, this is often a ≥50% reduction in turbidity, while for amphotericin B, it is typically complete inhibition.
-
Visualizing the Experimental and Mechanistic Pathways
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Figure 1: General workflow for MIC determination.
Figure 2: Mechanism of action of azole antifungals.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jidc.org [jidc.org]
- 4. Candida parapsilosis Resistance to Fluconazole: Molecular Mechanisms and In Vivo Impact in Infected Galleria mellonella Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility of Trichosporon beigelii to antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijhsr.org [ijhsr.org]
- 7. Antifungal activities of azole agents against the Malassezia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. In vitro activity of two amphotericin B formulations against Malassezia furfur strains recovered from patients with bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacyfreak.com [pharmacyfreak.com]
- 11. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 13. All about polyenes [unacademy.com]
- 14. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 15. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 18. Portico [access.portico.org]
- 19. research.manchester.ac.uk [research.manchester.ac.uk]
Comprehensive Search for Structure-Activity Relationship Studies of (+)-Medioresinol Derivatives Yields Limited Direct Results
Our extensive search for primary research and review articles focused on the synthesis and biological evaluation of (+)-Medioresinol derivatives with the aim of compiling a comparative guide. The objective was to extract quantitative data (e.g., IC50, EC50), detailed experimental protocols, and to visualize relevant biological pathways. However, the search did not yield any publications that systematically explore the SAR of a series of this compound derivatives.
Existing research on this compound, a furofuran lignan found in various plants, has highlighted its potential in several therapeutic areas. Studies have indicated its antifungal properties, where it can induce apoptosis in fungal cells like Candida albicans[1][2]. Furthermore, some reports suggest potential neuroprotective and anti-inflammatory activities of the parent compound.
A single tangential mention in a broader study on lignans suggested that the number and position of methoxy groups on the aromatic rings of related compounds can influence their cytotoxic activity[1]. However, this observation was not part of a systematic SAR study on a series of specifically synthesized this compound derivatives and lacked the detailed quantitative data required for a comparative guide.
The search for SAR studies on related lignans or other natural product derivatives did reveal numerous examples of such research for other classes of compounds. These studies exemplify the requested format, providing tables of derivatives with their corresponding biological activities and detailed experimental methodologies. This indicates that the methodology for conducting and reporting SAR studies is well-established within the scientific community, but it appears that this compound and its derivatives have not yet been a focus of such detailed investigations.
References
Independent Replication and Comparative Analysis of Published Findings on (+)-Medioresinol's Antifungal Activity
A Guide for Researchers, Scientists, and Drug Development Professionals
Primary Findings on (+)-Medioresinol
The primary body of research on the antifungal mechanism of this compound stems from a 2012 study published in Biochimie by Hwang et al.[1] This study established that this compound, a lignan isolated from the stem bark of Sambucus williamsii, exhibits significant antifungal activity against Candida albicans. The proposed mechanism of action is the induction of apoptosis through the accumulation of intracellular reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
Key Quantitative Data from Primary Research
The following table summarizes the key quantitative findings from the foundational study on this compound's effect on Candida albicans.
| Parameter | Concentration of this compound | Result | Reference |
| Minimum Inhibitory Concentration (MIC) | 8 µg/mL | Inhibition of C. albicans growth | Hwang et al., 2012 |
| Intracellular ROS Generation | 4 µg/mL | Significant increase in ROS levels | Hwang et al., 2012 |
| Mitochondrial Membrane Depolarization | 4 µg/mL | Increased percentage of cells with depolarized mitochondria | Hwang et al., 2012 |
| Metacaspase Activation | 4 µg/mL | Increased metacaspase activity | Hwang et al., 2012 |
| DNA Fragmentation (TUNEL Assay) | 4 µg/mL | Increased percentage of TUNEL-positive cells | Hwang et al., 2012 |
Comparative Analysis with Alternative Antifungal Agents
A comparative analysis of this compound with other antifungal agents is crucial for understanding its potential therapeutic value. The following tables compare the reported efficacy and mechanism of action of this compound with a selection of natural and conventional antifungal compounds.
Comparison with Natural Antifungal Compounds
| Compound | Organism(s) | Reported MIC Range | Mechanism of Action |
| This compound | Candida albicans | 8 µg/mL | Induction of apoptosis via ROS and mitochondrial dysfunction |
| (+)-Pinoresinol | Candida albicans | 16 µg/mL | Fungal plasma membrane damage[2] |
| Lariciresinol | Various human pathogenic fungi | Not specified | Membrane permeabilization[3] |
| Hinokitiol | Candida albicans (including resistant strains) | 8.21 µg/mL | Not fully elucidated, reduces biofilm formation and hyphal growth[4] |
| Caprylic Acid | Candida albicans | Not specified | Disrupts the lipid membranes of Candida cells[5] |
| Berberine | Candida species | Not specified | Broad antimicrobial actions, including biofilm disruption |
Comparison with Conventional Antifungal Drugs
| Drug Class | Example Drug | Organism(s) | Typical MIC Range (for susceptible isolates) | Mechanism of Action |
| Azoles | Fluconazole | Candida species | 0.25 - 4 µg/mL | Inhibition of ergosterol biosynthesis |
| Polyenes | Amphotericin B | Broad spectrum | 0.25 - 1 µg/mL | Binds to ergosterol, leading to membrane pore formation |
| Echinocandins | Caspofungin | Candida, Aspergillus | 0.015 - 0.25 µg/mL | Inhibition of β-(1,3)-D-glucan synthase, disrupting cell wall integrity[6] |
Experimental Protocols
Detailed methodologies are essential for the independent replication and validation of scientific findings. The following are generalized protocols for key experiments relevant to the study of this compound and other antifungal agents.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Antifungal Agent: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using a standardized liquid medium such as RPMI 1640.
-
Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared to a concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agent. The plate is then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The production of intracellular ROS can be measured using fluorescent probes.
-
Cell Treatment: Candida albicans cells are treated with the test compound at various concentrations for a specified period.
-
Staining: The cells are then incubated with a ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which fluoresces upon oxidation by intracellular ROS.
-
Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Changes in mitochondrial membrane potential are an indicator of mitochondrial dysfunction and can be assessed using potentiometric fluorescent dyes.
-
Cell Treatment: Fungal cells are exposed to the test compound.
-
Staining: The cells are stained with a fluorescent dye such as JC-1 or rhodamine 123. JC-1 is a ratiometric dye that forms red fluorescent aggregates in healthy mitochondria with high membrane potential and exists as green fluorescent monomers in the cytoplasm of cells with depolarized mitochondria.
-
Analysis: The change in fluorescence is quantified using flow cytometry or fluorescence microscopy. A shift from red to green fluorescence (with JC-1) indicates mitochondrial membrane depolarization.
Metacaspase Activity Assay
Metacaspases are cysteine proteases in fungi and plants that are involved in apoptosis-like cell death.
-
Cell Lysate Preparation: Candida albicans cells are treated with the test compound, and cell lysates are prepared.
-
Assay Reaction: The cell lysate is incubated with a specific metacaspase substrate that releases a fluorescent or colorimetric molecule upon cleavage.
-
Measurement: The fluorescence or absorbance is measured using a microplate reader. An increase in the signal corresponds to higher metacaspase activity.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis in C. albicans
Caption: Proposed mechanism of this compound-induced apoptosis in C. albicans.
General Experimental Workflow for Antifungal Compound Screening
Caption: A generalized workflow for the screening and evaluation of novel antifungal compounds.
Conclusion
The initial findings on this compound suggest it is a promising natural compound with antifungal activity against Candida albicans, purportedly acting through a pro-apoptotic mechanism involving ROS production and mitochondrial disruption. However, the absence of independent replication studies is a significant limitation in fully assessing its potential. Further research is imperative to validate these initial findings, elucidate the detailed molecular targets, and evaluate its efficacy and safety in more complex models. This guide provides a framework for such future investigations by summarizing the current knowledge and placing it in the context of established antifungal agents and methodologies.
References
- 1. This compound leads to intracellular ROS accumulation and mitochondria-mediated apoptotic cell death in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Generation of reactive oxygen species by Candida albicans in relation to morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
A Comparative Analysis of (+)-Medioresinol from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of (+)-Medioresinol, a lignan with significant therapeutic potential, isolated from three distinct plant species: Eucommia ulmoides, Sambucus williamsii, and Salvia scapiformis. The objective of this document is to present a side-by-side analysis of its origins, yield, purity, and observed biological activities, supported by experimental data and detailed methodologies.
Quantitative Data Summary
| Plant Source | Part Used | Extraction Solvent | Reported Yield of this compound | Purity | Reference |
| Eucommia ulmoides | Bark | Methanol | Data not available in comparative format | Data not available | [1] |
| Sambucus williamsii | Stem Bark | Not specified | Data not available in comparative format | Data not available | |
| Salvia scapiformis | Whole Plant | Acetone | ~0.00003% (w/w) | Not specified |
Note: The yield for Salvia scapiformis was calculated based on the isolation of 8 mg of this compound from 27 kg of dried plant material. The purity of the isolated compounds was not explicitly stated in a quantitative manner in the referenced literature.
Comparative Biological Activities
This compound exhibits distinct biological activities depending on its plant origin, suggesting that while the molecule is the same, the context of its source and potential co-extracted compounds, or the specific experimental focus, has led to the discovery of different therapeutic potentials.
| Plant Source of this compound | Biological Activity | Experimental Model | Key Findings |
| Eucommia ulmoides | Cardioprotective | Myocardial ischemia-hypoxia model in H9c2 cells | Activates the PI3K/AKT/mTOR signaling pathway, leading to reduced oxidative stress and inflammatory response.[2][3] |
| Sambucus williamsii | Antifungal | Candida albicans | Induces intracellular accumulation of reactive oxygen species (ROS) and mitochondria-mediated apoptotic cell death.[4] |
| Salvia scapiformis | Not specified | Not applicable | Primarily isolated and structurally characterized. |
Experimental Protocols
Extraction and Isolation of this compound from Salvia scapiformis
This protocol is based on the methodology described for the isolation of lignans from Salvia scapiformis.
-
Extraction: The air-dried and powdered whole plants of S. scapiformis (27 kg) were extracted with acetone (3 x 150 L) at room temperature for seven days. The resulting extract was concentrated under reduced pressure to yield a residue (1,300 g).
-
Column Chromatography: The residue was subjected to silica gel column chromatography (100-200 mesh) and eluted with a gradient of petroleum ether-acetone-methanol to afford several fractions.
-
Purification: A specific fraction (Subfraction D′2.3) was further subjected to silica gel column chromatography. Compounds were then purified by semi-preparative High-Performance Liquid Chromatography (HPLC) with a mobile phase of methanol-water (46:54, v/v) at a flow rate of 2 mL/min to yield this compound (8 mg).
Western Blot Analysis of the PI3K/AKT/mTOR Signaling Pathway
This protocol is a standard method for analyzing the activation of the PI3K/AKT/mTOR pathway, as investigated for this compound from Eucommia ulmoides.[2][3]
-
Cell Culture and Treatment: H9c2 cells are cultured to ~80% confluence and then subjected to oxygen-glucose deprivation (OGD) to mimic myocardial ischemia-hypoxia. Subsequently, cells are treated with varying concentrations of this compound.
-
Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated PI3K, AKT, and mTOR.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Antifungal Susceptibility Testing (Microdilution Method)
This protocol outlines the broth microdilution method used to determine the minimum inhibitory concentration (MIC) of this compound from Sambucus williamsii against Candida albicans.[4]
-
Inoculum Preparation: Candida albicans is cultured on Sabouraud Dextrose Agar (SDA) at 35°C. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 103 CFU/mL.
-
Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Visualizations
References
- 1. The Constituents of Eucommia ulmoides OLIV. I. Isolation of this compound Di-O-β-D-glucopyranoside [jstage.jst.go.jp]
- 2. Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogres.com [phcogres.com]
- 4. scribd.com [scribd.com]
Validating the Therapeutic Potential of (+)-Medioresinol: A Comparative Guide
For researchers and drug development professionals, identifying and validating novel therapeutic targets is a critical step in the pipeline. (+)-Medioresinol, a naturally occurring lignan, has emerged as a promising candidate with a diverse range of biological activities. This guide provides a comparative analysis of this compound's therapeutic targets against established alternatives, supported by experimental data and detailed protocols to aid in the validation process.
Therapeutic Targets of this compound
This compound exhibits a multifaceted pharmacological profile, targeting key pathways involved in inflammation, oxidative stress, and cell survival. Its primary mechanisms of action include:
-
Anti-inflammatory Effects: this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as Interleukin-12 (IL-12) p40, a key player in inflammatory responses.
-
Antioxidant and Cardioprotective Effects: It acts as an activator of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and antioxidant defense. This activation helps protect against endothelial cell pyroptosis, a form of inflammatory cell death, particularly relevant in ischemic stroke.[1] Furthermore, it is suggested to improve myocardial function by reducing oxidative stress and inflammation through the PI3K/AKT/mTOR signaling pathway.[2]
-
Antifungal/Antibacterial Activity: this compound induces the accumulation of reactive oxygen species (ROS) and triggers mitochondrial-mediated apoptosis in pathogenic fungi like Candida albicans.[3][4][5]
Comparative Analysis: this compound vs. Alternatives
To contextualize the therapeutic potential of this compound, it is essential to compare its activity with other well-established natural compounds that target similar pathways. This section provides a comparative overview against other lignans, curcumin, and resveratrol.
Lignan Family Comparison
Lignans are a class of polyphenols with diverse biological activities. While direct comparative quantitative data for this compound against other lignans is limited, the available information suggests distinct and overlapping mechanisms.
| Compound | Therapeutic Target/Activity | Key Findings |
| This compound | Anti-inflammatory, Antioxidant, Antifungal, Cardioprotective | Inhibits IL-12p40; Activates PGC-1α; Induces apoptosis in C. albicans.[1][3][4][5] |
| Pinoresinol | Anticancer | Induces apoptosis in breast cancer cells (SkBr3) with lower cytotoxicity to healthy cells compared to podophyllotoxin.[6] |
| Lariciresinol | Anticancer | Shows higher apoptotic effect on breast cancer cells (SkBr3) compared to pinoresinol and podophyllotoxin, with less cytotoxicity to healthy cells.[6] |
| Matairesinol | Anticancer | Exhibits antimetastatic potential in prostate cancer. |
Comparison with Curcumin and Resveratrol
Curcumin and resveratrol are extensively studied polyphenols known for their potent anti-inflammatory and antioxidant properties.
| Compound | Therapeutic Target/Activity | Quantitative Data (Example) |
| This compound | Anti-inflammatory (IL-12p40 inhibition), Antioxidant (PGC-1α activation) | Specific IC50 values for direct comparison are not readily available in the reviewed literature. |
| Curcumin | Anti-inflammatory (Inhibition of TNF-α, IL-6), Antioxidant (Increases Total Antioxidant Capacity) | Significantly reduces TNF-α (WMD: -3.48 pg/ml) and IL-6 (WMD: -1.31 pg/ml) levels.[7] Increases Total Antioxidant Capacity (TAC) (SMD = 2.696).[8] |
| Resveratrol | Anti-inflammatory (Inhibition of NF-κB, TNF-α, IL-1β), Antioxidant | Attenuates expression of TLR4 and inhibits NF-κB activation, downregulating TNF-α and IL-1β.[9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding and replicating research findings. The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a standard experimental workflow for its validation.
Caption: Figure 1: this compound Signaling Pathways
Caption: Figure 2: Experimental Workflow for Target Validation
Experimental Protocols
To facilitate the validation of this compound's therapeutic targets, detailed protocols for key experimental assays are provided below.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound, an alternative compound, or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
IL-12p40 ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol outlines the steps for quantifying IL-12p40 in cell culture supernatants.
-
Coating: Coat a 96-well plate with 100 µL/well of capture antibody diluted in coating buffer and incubate overnight at 4°C.[10]
-
Washing and Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween 20). Block with 200 µL/well of assay diluent for 1 hour at room temperature.[10]
-
Sample and Standard Incubation: Wash the plate and add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.[10]
-
Detection Antibody: Wash the plate and add 100 µL of biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add 100 µL of streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add 100 µL of TMB substrate solution. Incubate for 15-20 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
Western Blot for PGC-1α
This protocol details the detection of PGC-1α protein levels in cell lysates.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PGC-1α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining) by Flow Cytometry
This method is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Collection: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound leads to intracellular ROS accumulation and mitochondria-mediated apoptotic cell death in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and anti-inflammatory effects of curcumin/turmeric supplementation in adults: A GRADE-assessed systematic review and dose-response meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant Potential of Curcumin—A Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Human IL-12 (p40) ELISA Set [bdbiosciences.com]
Safety Operating Guide
Proper Disposal of (+)-Medioresinol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of (+)-Medioresinol, a furofuran-type lignan used in various research applications.
Based on available safety data, this compound is not classified as a hazardous substance or mixture. However, it is imperative to follow established laboratory protocols for chemical waste disposal to ensure a safe working environment and compliance with regulations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₂₁H₂₄O₇ |
| Molecular Weight | 388.41 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Practically insoluble in water. |
Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound. This protocol is based on the non-hazardous classification of the compound and general best practices for laboratory chemical waste management.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:
-
Safety glasses or goggles: To protect the eyes from any potential splashes or airborne particles.
-
Laboratory coat: To protect skin and clothing from contamination.
-
Chemically resistant gloves: (e.g., nitrile gloves) to prevent direct skin contact.
Step 2: Waste Classification and Segregation
As this compound is not classified as hazardous, it can be disposed of as non-hazardous chemical waste. It is crucial to not mix it with hazardous waste streams (e.g., halogenated solvents, heavy metals, or reactive chemicals).
Step 3: Decontamination of Empty Containers
Empty containers that previously held this compound should be decontaminated before disposal or recycling.
-
Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., ethanol or acetone).
-
Collect the rinsate and manage it as non-hazardous chemical waste.
-
Deface the label on the empty container to prevent misuse.
-
Dispose of the decontaminated container according to your institution's guidelines for non-hazardous laboratory glass or plastic waste.
Step 4: Disposal of Unused or Waste this compound
For the disposal of small quantities of unused or waste this compound, the following methods are recommended:
Primary Recommended Method: Licensed Waste Disposal Vendor
-
Package the waste: Securely seal the waste this compound in a clearly labeled, compatible container. The label should include the name of the compound and state that it is non-hazardous waste.
-
Arrange for pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal by a licensed chemical waste disposal vendor.
Alternative Method (for small quantities, if permitted by institutional policy):
In the absence of a specific institutional policy prohibiting it, and given its non-hazardous nature, small quantities of this compound can be prepared for disposal in the regular trash. This method is aligned with general guidelines for the disposal of non-controlled pharmaceuticals.[1][2][3]
-
Inertization: Mix the solid this compound with an inert and undesirable substance, such as sand, kitty litter, or coffee grounds.[1] This prevents potential misuse and accidental exposure.
-
Containment: Place the mixture in a sealed plastic bag or a sealed, non-breakable container to prevent leakage.[1]
-
Final Disposal: Dispose of the sealed container in the regular municipal trash.
Do not flush this compound down the drain. While not classified as hazardous, introducing any chemical into the sanitary sewer system should be avoided to prevent potential environmental impact.
Spill Response
In the event of a spill of solid this compound:
-
Restrict access to the spill area.
-
Wear appropriate PPE as described in Step 1.
-
Gently sweep or scoop the solid material to avoid creating dust.
-
Place the spilled material into a labeled container for disposal as non-hazardous waste.
-
Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
Dispose of all cleaning materials as non-hazardous waste.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the disposal of this compound.
References
Essential Safety and Handling of (+)-Medioresinol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of (+)-Medioresinol in a laboratory setting, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | - Minimum thickness of 0.11 mm. - Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | - Must be worn at all times in the laboratory. - Use chemical safety goggles if there is a risk of splashing. |
| Respiratory Protection | N95 or higher-rated respirator | - Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
| Body Protection | Laboratory Coat | - Should be fully buttoned to protect skin and personal clothing from potential spills. |
Operational Plan: Safe Handling and Storage
Proper operational procedures are critical to maintaining a safe laboratory environment when working with this compound.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound to avoid dust generation.
-
Avoid direct contact with skin, eyes, and clothing.
-
After handling, wash hands thoroughly with soap and water.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and dark place to prevent degradation. Recommended storage temperatures are typically -20°C for long-term storage and 4°C for short-term use.
-
Protect from light and moisture.
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste.
-
Solid Waste: Collect any contaminated lab supplies, such as gloves, weighing paper, and pipette tips, in a designated and clearly labeled chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container for liquids.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
